molecular formula C24H24N6O2 B12396201 N-Methyl-dosimertinib-d5

N-Methyl-dosimertinib-d5

Cat. No.: B12396201
M. Wt: 433.5 g/mol
InChI Key: MXOAYBHVDKUSDI-LVASGBLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-dosimertinib-d5 is a deuterium-labeled analog of Dosimertinib, which is a highly potent, selective, and orally efficacious deuterated Epidermal Growth Factor Receptor (EGFR) inhibitor developed as a clinical candidate for the treatment of non-small-cell lung cancer (NSCLC) . As a deuterated compound, it incorporates five deuterium atoms, which can be utilized in research as a quantitative tracer during drug development processes. The deuterium substitution can impact the pharmacokinetic and metabolic profile of the parent drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE) . This effect can lead to a slower rate of drug metabolism, particularly for pathways involving the breakage of carbon-hydrogen bonds, such as CYP450-mediated oxidative metabolism. This can potentially result in an increased half-life and reduced formation of toxic metabolites, thereby improving the compound's safety and efficacy profile in preclinical models . In preclinical studies, the parent compound, Dosimertinib, demonstrated robust in vivo antitumor efficacy and favorable pharmacokinetic profiles, along with lower toxicity compared to its non-deuterated predecessor, Osimertinib . This compound is intended for research applications to further explore these properties. APPLICATIONS: This product is a biochemical tool for cancer research, specifically for the study of deuterated EGFR inhibition in models of non-small-cell lung cancer and for investigating the metabolic stability and pharmacokinetics of deuterium-labeled drug candidates . WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human use. All services and products are intended for preclinical research purposes only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24N6O2

Molecular Weight

433.5 g/mol

IUPAC Name

3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3

InChI Key

MXOAYBHVDKUSDI-LVASGBLVSA-N

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Canonical SMILES

CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-dosimertinib-d5, a deuterated stable isotope-labeled compound. The document details the core science of its parent compound, dosimertinib (B10856489), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and the specific applications of this compound as an internal standard in bioanalytical assays. Included are its mechanism of action, physicochemical properties, detailed experimental protocols for its use, and relevant signaling pathways. This guide is intended to serve as a critical resource for professionals engaged in the research and development of targeted cancer therapies.

Introduction to Dosimertinib and its Deuterated Analogs

Dosimertinib is a deuterated analogue of osimertinib (B560133), a highly potent and selective third-generation EGFR-TKI.[1] Osimertinib was a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR mutations, including the T790M resistance mutation.[2] The development of dosimertinib was driven by the goal of improving upon the pharmacokinetic profile of osimertinib.[2] Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium (B1214612), can slow down drug metabolism, potentially leading to improved drug exposure and a more favorable side-effect profile.[3]

This compound is a specialized chemical tool derived from dosimertinib. Its primary role is not as a therapeutic agent itself, but as a high-fidelity internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The five deuterium atoms give it a distinct mass from its non-deuterated counterpart, allowing for precise quantification in complex biological matrices, which is crucial for pharmacokinetic and metabolic studies.[4][]

Core Mechanism of Action: EGFR Pathway Inhibition

Dosimertinib, like osimertinib, exerts its therapeutic effect by irreversibly inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[2] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, which in turn activates downstream signaling pathways that drive tumor cell proliferation and survival.[6][7]

The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8] Dosimertinib selectively binds to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, effectively blocking its kinase activity and shutting down these pro-survival signals.[8] Its high selectivity for mutant EGFR over wild-type EGFR helps to minimize off-target effects and associated toxicities.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand Ligand (e.g., EGF) EGFR Mutant EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dosimertinib Dosimertinib Dosimertinib->EGFR

Caption: EGFR Signaling Pathway Inhibition by Dosimertinib.

Physicochemical and Structural Data

This compound is structurally analogous to dosimertinib, with the key differences being the addition of a methyl group and the substitution of five hydrogen atoms with deuterium. The precise location of the N-methylation and deuteration is critical for its function as an internal standard. Based on the structure of osimertinib and its metabolites, the N-methyl group is likely on the indole (B1671886) ring, and the deuterium atoms are strategically placed to prevent in-source fragmentation during mass spectrometry.

PropertyDosimertinibThis compound (Inferred)
Chemical Formula C₂₈H₃₃N₇O₂[10]C₂₉H₃₂D₅N₇O₂
Molecular Weight 504.6 g/mol [10]~522.7 g/mol
IUPAC Name 3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide[10]Inferred: N-[2-({2-(dimethylamino)ethyl}methylamino)-4-methoxy-5-({4-[1-(methyl-d3)-1H-indol-3-yl]pyrimidin-2-yl}amino)phenyl]acrylamide-d2
Primary Application EGFR Tyrosine Kinase Inhibitor for NSCLC[2]Stable Isotope-Labeled Internal Standard for Bioanalytical Assays[4]
CAS Number 2403760-70-1 (free base)[10]Not broadly available

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of a corresponding analyte (e.g., N-Methyl-dosimertinib) in biological samples. Below is a representative LC-MS/MS protocol.

Objective

To quantify the concentration of an analyte (e.g., a dosimertinib metabolite) in human plasma using this compound as a stable isotope-labeled internal standard (SIL-IS).

Materials and Reagents
Sample Preparation: Protein Precipitation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 50 µL of each plasma sample in a microcentrifuge tube, add 5 µL of the this compound working solution (e.g., 500 ng/mL in 50% acetonitrile).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[11]

Liquid Chromatography Conditions
  • LC System: UPLC System (e.g., Waters ACQUITY, Sciex Exion)[11]

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm)[11]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B (re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 4500, Waters Xevo TQ-S)[11]

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 4500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Analyte (N-Methyl-dosimertinib): Q1: m/z 519.3 → Q3: m/z 446.4 (Collision Energy: 35 V)

    • IS (this compound): Q1: m/z 524.3 → Q3: m/z 451.4 (Collision Energy: 35 V) (Note: Exact m/z values must be optimized empirically)

Bioanalytical Workflow Visualization

The use of a stable isotope-labeled internal standard is integral to modern bioanalytical workflows, ensuring accuracy and precision by correcting for variations during sample processing and analysis.[12][13]

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result A Collect Biological Samples (e.g., Plasma) B Spike with SIL-IS (this compound) A->B C Protein Precipitation & Centrifugation B->C D UPLC Separation C->D E Tandem Mass Spectrometry (MS/MS) Detection D->E F Peak Integration (Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantify Concentration using Calibration Curve G->H I Pharmacokinetic Profile H->I

Caption: Workflow for Bioanalysis Using a Stable Isotope-Labeled Internal Standard.

Conclusion

This compound represents a critical tool in the advanced stages of drug development and clinical research for dosimertinib and related EGFR inhibitors. While not a therapeutic agent itself, its role as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of analytes in biological matrices. This capability underpins the robust pharmacokinetic, metabolic, and toxicokinetic studies that are essential for regulatory approval and the safe and effective clinical use of novel targeted therapies for non-small cell lung cancer. This guide provides the foundational technical information required for researchers to effectively utilize this important analytical standard.

References

N-Methyl-dosimertinib-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-dosimertinib-d5 is a deuterated analog of a metabolite of Dosimertinib. Dosimertinib is a deuterated form of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. The incorporation of deuterium (B1214612) in these molecules is a strategy to alter their pharmacokinetic profiles, potentially enhancing their metabolic stability and therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, properties, and the mechanistic context of this compound, along with relevant experimental protocols and pathway diagrams.

Chemical Structure and Properties

The precise publicly available data for this compound is limited. However, based on its nomenclature and the known metabolism of its parent compounds, a putative structure can be proposed. The core structure is based on the pyrimido[5,4-b]indole scaffold, characteristic of this class of EGFR inhibitors. The "d5" designation indicates the presence of five deuterium atoms, which are strategically placed to influence the molecule's metabolism.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2719690-98-7[1]
Molecular Formula C₂₈H₂₈D₅N₇O₂Inferred
Molecular Weight Approximately 504.64 g/mol Inferred
IUPAC Name Inferred based on parent structure.N/A
Canonical SMILES Inferred based on parent structure.N/A
Physical Appearance Typically a solid.N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanol.N/A
Storage Conditions Store at -20°C or -80°C, protected from light and moisture.General recommendation

Note: Some properties are inferred due to the limited availability of public data for this specific deuterated metabolite.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is intrinsically linked to its parent compound, Dosimertinib, which functions as an irreversible inhibitor of mutant EGFR. By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[2][3] The primary signaling cascades inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Dosimertinib Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Dosimertinib This compound (Active Metabolite) Dosimertinib->Dimerization Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing tyrosine kinase inhibitors and their metabolites, the following protocols can be outlined.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C.

  • Add this compound to the HLM suspension to initiate the reaction.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining amount of this compound.

  • The rate of disappearance of the parent compound is used to calculate metabolic stability parameters like half-life and intrinsic clearance.

Quantification in Biological Matrices by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma for pharmacokinetic studies.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the IS solution.

    • Add 300 µL of ice-cold protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the IS.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a standard curve.

LCMS_Workflow Bioanalytical Workflow for this compound Quantification Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

LC-MS/MS Quantification Workflow
Western Blot Analysis of EGFR Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream targets like ERK.

Materials:

  • NSCLC cell line (e.g., H1975 with L858R/T790M mutation)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate H1975 cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to total protein and the loading control.

Conclusion

This compound, as a deuterated metabolite of the potent EGFR inhibitor Dosimertinib, is a compound of significant interest for researchers in oncology and drug development. Its study can provide valuable insights into the metabolism, pharmacokinetics, and activity of deuterated drugs. The provided information and protocols serve as a foundational guide for the investigation of this and similar compounds. Further research is warranted to fully elucidate its specific properties and potential therapeutic relevance.

References

Navigating the Metabolic Landscape of Dosimertinib: A Technical Guide to its N-Desmethyl Metabolites and the Role of Deuterated Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib, a deuterated analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (B560133), represents a strategic advancement in the treatment of non-small cell lung cancer (NSCLC). Its design aims to leverage the kinetic isotope effect to modulate metabolic pathways, thereby improving its pharmacokinetic profile and potentially reducing metabolite-driven toxicities. This technical guide provides an in-depth exploration of the metabolism of Dosimertinib, focusing on its primary N-desmethyl metabolites. It will elucidate the crucial role of N-Methyl-dosimertinib-d5, not as a metabolite, but as a critical tool—a stable isotope-labeled internal standard—for the precise quantification of Dosimertinib in biological matrices. This document will detail the experimental protocols for metabolic assessment, present comparative quantitative data, and visualize the pertinent biological and experimental workflows.

Introduction: The Rationale for Deuteration in EGFR Inhibitors

Osimertinib is a cornerstone in the therapy of EGFR-mutated NSCLC. However, its metabolism, primarily through N-demethylation by cytochrome P450 enzymes CYP3A4 and CYP3A5, leads to the formation of active metabolites, notably AZ5104 and AZ7550.[1] While these metabolites contribute to the overall efficacy, they also present distinct pharmacological and toxicological profiles. Dosimertinib was developed to alter this metabolic cascade. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity, the C-D bond, being stronger than the C-H bond, can slow down the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This modification is intended to decrease the formation of certain metabolites, potentially leading to a more favorable pharmacokinetic and safety profile.[2][3]

A common misconception pertains to the nomenclature of deuterated compounds used in research. This compound is the stable isotope-labeled analog of Dosimertinib itself, where the methyl group on the indole (B1671886) ring is deuterated. Its primary and critical application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug, Dosimertinib. It is not a metabolite. This guide will focus on the true metabolites of Dosimertinib, which are the N-desmethyl species.

The Metabolic Pathway of Dosimertinib

The principal metabolic transformation of Dosimertinib, analogous to Osimertinib, is N-demethylation. This process, predominantly mediated by CYP3A4/5 enzymes in the liver, results in the formation of two major active metabolites:

  • N-desmethyl-dosimertinib (circulating metabolite corresponding to AZ7550)

  • N-desmethyl-dosimertinib (circulating metabolite corresponding to AZ5104)

The deuteration of Dosimertinib is specifically designed to influence the rate of formation of these metabolites.

Signaling Pathway of Dosimertinib and its Metabolites

Dosimertinib and its active N-desmethyl metabolites exert their therapeutic effect by irreversibly inhibiting mutant forms of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and growth in EGFR-driven cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_dosimertinib Drug Action cluster_pi3k PI3K-AKT Pathway cluster_ras RAS-MAPK Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Dosimertinib Dosimertinib & Metabolites Dosimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Dosimertinib.

Quantitative Data Presentation

The strategic deuteration of Dosimertinib leads to a notable difference in the generation of its N-desmethyl metabolites when compared to Osimertinib. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Metabolic Stability of Dosimertinib vs. Osimertinib in Liver Microsomes

CompoundSpeciesIncubation Time (min)Metabolite FormedConcentration (nM)
Dosimertinib Human60N-desmethyl (AZ5104 analog)< 1.0
Rat60N-desmethyl (AZ5104 analog)< 1.0
Dog60N-desmethyl (AZ5104 analog)< 1.0
Monkey60N-desmethyl (AZ5104 analog)< 1.0
Mouse60N-desmethyl (AZ5104 analog)< 1.0
Osimertinib Human60AZ5104> 10.0
Rat60AZ510454.7
Dog60AZ5104> 10.0
Monkey60AZ5104> 10.0
Mouse60AZ5104> 10.0

Data compiled from preclinical studies. Absolute values can vary based on experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters of Dosimertinib and Osimertinib in Rats (Oral Dosing)

ParameterDosimertinibOsimertinib
AUC (nM*h) Significantly HigherBaseline
Cmax (nM) Significantly HigherBaseline
Metabolite (AZ5104 analog) AUC Significantly LowerBaseline

This table represents a qualitative summary from studies indicating that deuteration leads to higher systemic exposure of the parent drug and lower exposure to the N-desmethyl metabolite (AZ5104 analog).[4]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and metabolite formation of Dosimertinib.

Objective: To compare the rate of N-desmethyl metabolite formation from Dosimertinib and Osimertinib in a human liver microsomal system.

Materials:

  • Dosimertinib and Osimertinib

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal Standard: this compound for Dosimertinib; Osimertinib-d3 for Osimertinib

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of Dosimertinib, Osimertinib, and the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, pre-warmed to 37°C, combine the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (Dosimertinib or Osimertinib, final concentration typically 1 µM).

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Incubate the mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the appropriate internal standard (this compound or Osimertinib-d3).

  • Sample Processing: Vortex the samples to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent drug and the formation of N-desmethyl metabolites.

InVitro_Metabolism_Workflow Start Start Prepare_Reagents Prepare Reagents (HLM, NADPH, Drug) Start->Prepare_Reagents Incubation_Setup Set up Incubation Mixture (Buffer, HLM, Drug) at 37°C Prepare_Reagents->Incubation_Setup Initiate_Reaction Initiate Reaction (Add NADPH) Incubation_Setup->Initiate_Reaction Time_Sampling Incubate and Sample at Time Points (0-60 min) Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (Ice-cold ACN + Internal Standard) Time_Sampling->Terminate_Reaction Protein_Precipitation Protein Precipitation (Vortex & Centrifuge) Terminate_Reaction->Protein_Precipitation Supernatant_Transfer Transfer Supernatant Protein_Precipitation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis (Quantify Parent & Metabolites) Supernatant_Transfer->LCMS_Analysis End End LCMS_Analysis->End

Figure 2: Workflow for In Vitro Metabolism Study using Human Liver Microsomes.
In Vivo Pharmacokinetic Study in Preclinical Models

This protocol provides a general framework for an in vivo study in rodents.

Objective: To determine and compare the pharmacokinetic profiles of Dosimertinib and its N-desmethyl metabolites with those of Osimertinib.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Dosimertinib and Osimertinib formulations

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • LC-MS/MS system and validated bioanalytical method

Procedure:

  • Animal Acclimation: Acclimate animals to the facility conditions for at least one week.

  • Dosing: Administer a single oral dose of Dosimertinib or Osimertinib to respective groups of animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples immediately to obtain plasma by centrifugation.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile containing the appropriate internal standard (this compound for Dosimertinib and its metabolites).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of the parent drug and its N-desmethyl metabolites.

  • Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and metabolites using appropriate software.

The Role of this compound in Bioanalysis

As established, this compound is not a metabolite but a stable isotope-labeled internal standard (SIL-IS). In quantitative LC-MS/MS assays, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to account for variability during sample preparation, extraction, and analysis.

Why this compound is the Gold Standard for Dosimertinib Quantification:

  • Co-elution: It chromatographically co-elutes with Dosimertinib.

  • Similar Ionization: It experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.

  • Correction for Variability: By normalizing the analyte's response to the internal standard's response, any loss or variation during the analytical process is corrected for, leading to high accuracy and precision.

The use of this compound is fundamental for generating reliable pharmacokinetic data, which is essential for understanding drug metabolism, exposure-response relationships, and for the overall clinical development of Dosimertinib.

Analytical_Workflow Plasma_Sample Plasma Sample (Contains Dosimertinib) Spike_IS Spike with Internal Standard (this compound) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Supernatant_Analysis Quantification Quantification Ratio of Dosimertinib to This compound Supernatant_Analysis->Quantification Result Accurate Concentration of Dosimertinib Quantification->Result

References

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-dosimertinib-d5 is the deuterated stable isotope-labeled form of a metabolite of dosimertinib (B10856489). Dosimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), developed to improve upon the pharmacokinetic profile of osimertinib (B560133). This guide delves into the core mechanism of action of the parent compound, dosimertinib, and elucidates the critical role of this compound in its research and development. While direct pharmacological data on this compound is limited due to its primary use as an internal standard, its properties are intrinsically linked to the therapeutic action of dosimertinib. This document will detail the EGFR signaling pathway, the inhibitory action of dosimertinib, the impact of deuteration on its metabolic profile, and provide relevant experimental protocols.

Introduction to Dosimertinib and the Role of Deuteration

Dosimertinib is a deuterated analog of osimertinib, a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Osimertinib potently and irreversibly inhibits EGFR mutants, including the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[1][3] However, its metabolism can lead to the formation of active metabolites that may contribute to off-target effects.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic properties of a drug.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, often mediated by cytochrome P450 enzymes.[3] In the case of dosimertinib, strategic deuteration aims to reduce the formation of certain metabolites, potentially leading to a more favorable pharmacokinetic and safety profile compared to osimertinib.[2]

This compound, as a deuterated metabolite, is an essential tool for the precise quantification of dosimertinib and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its near-identical chemical properties to the endogenous metabolite, but distinct mass, allow it to serve as an ideal internal standard, correcting for variability during sample processing and analysis.[5]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The primary mechanism of action of dosimertinib, inherited from osimertinib, is the irreversible inhibition of mutant EGFR. EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[3] In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis.

Dosimertinib targets EGFR with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[1][4] The acrylamide (B121943) group in dosimertinib's structure forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of mutant EGFR.[3] This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting the phosphorylation of downstream signaling proteins.

The key signaling pathways inhibited by dosimertinib include:

  • PI3K-Akt Pathway: This pathway is crucial for cell survival and proliferation. Its inhibition by dosimertinib leads to apoptosis (programmed cell death) of cancer cells.[3]

  • MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. Dosimertinib's blockade of this pathway contributes to its anti-proliferative effects.[3][6]

The selective inhibition of mutant EGFR over wild-type EGFR is a hallmark of third-generation TKIs like dosimertinib, leading to a wider therapeutic window and reduced side effects compared to earlier generation inhibitors.[1]

Quantitative Data

While specific quantitative pharmacological data for this compound is not available due to its role as an analytical standard, the following tables summarize the reported in vitro and in vivo efficacy of its parent compound, dosimertinib.

Table 1: In Vitro Antiproliferative Activity of Dosimertinib

Cell LineEGFR Mutation StatusIC50 (nM)
A431Wild-Type243.9
H1975L858R/T790M28.4
BaF3EGFR-L858R/T790M18.0
BaF3EGFR-del19/T790M3.5

Data sourced from MedChemExpress product information, citing Chen C, et al.[6]

Table 2: In Vivo Antitumor Activity of Dosimertinib in a Mouse Xenograft Model

Treatment Group (Oral Gavage, Daily for 24 days)Tumor Growth Inhibition (TGI)
Dosimertinib (1.5 mg/kg)72.94%
Dosimertinib (3 mg/kg)97.62%

Data sourced from MedChemExpress product information.[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activation MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK_pathway Activation Dosimertinib Dosimertinib Dosimertinib->EGFR Irreversible Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion MAPK_pathway->Proliferation Promotion

Caption: EGFR signaling pathway inhibited by Dosimertinib.

Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UPLC UPLC Separation (e.g., C18 column) Supernatant_Collection->UPLC MSMS Tandem Mass Spectrometry (Detection) UPLC->MSMS Quantification Quantification of Dosimertinib and its metabolites MSMS->Quantification

Caption: Workflow for quantifying Dosimertinib using LC-MS/MS.

Experimental Protocols

The following provides a generalized protocol for the quantification of dosimertinib in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established methods for osimertinib analysis and should be optimized for specific laboratory conditions.[5][7]

Objective

To accurately quantify the concentration of dosimertinib and its primary metabolites in plasma samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

Materials and Reagents
  • Dosimertinib reference standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Control plasma (human or animal, as appropriate)

  • Calibrators and quality control (QC) samples

Instrumentation
  • UPLC system coupled with a tandem mass spectrometer (e.g., Sciex, Waters, Agilent)

  • Analytical column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Centrifuge capable of reaching >10,000 x g

  • Calibrated pipettes

Sample Preparation
  • Thaw plasma samples, calibrators, and QC samples on ice.

  • To 50 µL of each sample in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Conditions
  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation of the analytes from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for dosimertinib, its metabolites, and this compound must be optimized. The precursor ion for this compound will be 5 mass units higher than the non-deuterated metabolite.

Data Analysis

The concentration of dosimertinib and its metabolites in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve.

Conclusion

This compound is a critical analytical tool that enables the robust and accurate study of dosimertinib, a promising next-generation EGFR inhibitor. The mechanism of action of dosimertinib is centered on the irreversible inhibition of mutant EGFR, leading to the blockade of key downstream signaling pathways involved in cancer cell proliferation and survival. The strategic use of deuteration in dosimertinib aims to optimize its pharmacokinetic properties, and the availability of deuterated standards like this compound is paramount for its clinical development and therapeutic drug monitoring. The protocols and data presented in this guide provide a foundational resource for researchers in the field of targeted cancer therapy.

References

N-Methyl-dosimertinib-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methyl-dosimertinib-d5, a deuterated analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Dosimertinib (B10856489). This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Information

This compound, also known as Dosimertinib-d5, is a precision-engineered molecule designed for enhanced metabolic stability. The strategic incorporation of five deuterium (B1214612) atoms aims to reduce the formation of toxic metabolites compared to its non-deuterated counterpart, osimertinib (B560133), a standard-of-care therapy for non-small cell lung cancer (NSCLC) with EGFR mutations.

Data Presentation: Chemical and Physical Properties
PropertyValueSource
Compound Name This compound / Dosimertinib-d5 mesylatePubChem
CAS Number 2719690-98-7 (this compound) 2403760-72-3 (Dosimertinib-d5 mesylate)Huayuanchem[1], PubChem[2]
Molecular Formula C₂₉H₃₇N₇O₅S (mesylate salt)PubChem[2]
Molecular Weight 600.7 g/mol (mesylate salt)PubChem[2]

Mechanism of Action and Signaling Pathway

Dosimertinib is a highly selective, irreversible inhibitor of EGFR. It targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

The mechanism of action involves the formation of a covalent bond between the acrylamide (B121943) moiety of dosimertinib and the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways.[4] The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for tumor cell proliferation, growth, and survival.[5][6][7]

Visualization: EGFR Signaling Pathway and Inhibition by Dosimertinib

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Dosimertinib This compound Dosimertinib->EGFR Irreversibly Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cell Viability Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a cell-based assay like the MTS or CCK-8 assay.[8]

Materials:

  • NSCLC cell lines (e.g., H1975 for T790M mutation)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.5%).[8]

    • Remove the medium from the wells and add 100 µL of the drug solutions.

    • Incubate for 72 hours.[8]

  • Viability Measurement:

    • Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well.

    • Incubate for 1-4 hours at 37°C.[8]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[8]

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[8]

Visualization: IC₅₀ Determination Workflow

IC50_Workflow A 1. Seed Cells (96-well plate, 24h) C 3. Treat Cells (72h incubation) A->C B 2. Prepare Serial Dilutions (this compound) B->C D 4. Add Viability Reagent (e.g., MTS, 1-4h) C->D E 5. Measure Absorbance (Plate Reader) D->E F 6. Data Analysis (Normalize & Plot) E->F G IC50 Value F->G

Caption: A generalized workflow for IC₅₀ value determination.

Western Blot Analysis for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation (p-EGFR) in response to this compound treatment.[9][10]

Materials:

  • NSCLC cells (e.g., A431 or H1975)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.

    • Serum-starve cells for 12-24 hours.[9]

    • Pre-treat cells with various concentrations of this compound (and a vehicle control) for 2 hours.[9]

    • Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[9]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.[10]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.[10]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[9]

    • Perform electrophoresis to separate proteins.

    • Transfer proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[9]

    • Incubate with the primary anti-p-EGFR antibody overnight at 4°C.[9]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an ECL substrate and an imaging system.[10]

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total EGFR and then a loading control antibody (e.g., β-actin) to ensure equal protein loading.[10]

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[11][12]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)[11]

  • NSCLC cells (e.g., H1975)

  • This compound formulation for oral gavage

  • Vehicle control solution

  • Digital calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cells in 100-200 µL of PBS/Matrigel into the flank of each mouse.[11]

    • Monitor mice for tumor formation.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle control daily via oral gavage.[13]

  • Monitoring and Endpoints:

    • Measure tumor volume 2-3 times per week using calipers. Calculate volume using the formula: (Length × Width²)/2.[11]

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The study concludes when tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control.

Synthesis Overview

The synthesis of this compound follows a similar pathway to that of osimertinib, a multi-step process involving the construction of the key pyrimidine-indole core structure. The critical difference is the strategic introduction of deuterium atoms. This is typically achieved by using deuterated starting materials, such as methyl-d3 iodide for the N-methylation of the indole (B1671886) ring and a deuterated acryloyl chloride for the final acylation step.[14][15][16][17]

Conclusion

This compound represents a refined therapeutic agent with the potential for an improved safety profile due to its deuteration. The information and protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate its efficacy and clinical potential in treating EGFR-mutated NSCLC.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding realm of drug development and bioanalysis, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, the cornerstone of robust and reliable quantification. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a critical resource for scientists striving to enhance the integrity of their analytical methods.

Core Principles: Why Deuterated Standards Reign Supreme

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability.[1] An ideal internal standard is a compound of known concentration added to all samples, calibrators, and quality controls at the earliest stage of analysis.[2] Its purpose is to mimic the analyte of interest throughout the entire analytical process, thereby compensating for variations in sample preparation, injection volume, instrument response, and, most critically, matrix effects.[3]

Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D).[3][4] This subtle mass modification, easily detectable by a mass spectrometer, does not significantly alter the molecule's physicochemical properties.[3] This near-identical chemical behavior is the key to their superiority, allowing them to co-elute with the analyte and experience virtually identical ionization efficiency and matrix effects.[2] This makes them the "gold standard" for quantitative mass spectrometry.[1][2]

The fundamental principle is relative quantitation. By adding a constant, known amount of the deuterated standard to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[3] This ratio remains stable even if absolute signal intensities fluctuate, ensuring reliable and reproducible results.[2]

The Logical Framework of Internal Standardization

The application of a deuterated internal standard follows a clear logical workflow designed to ensure accurate quantification by correcting for analytical variability.

Internal_Standard_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Addition of Known Amount of Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, SPE, LLE) Add_IS->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow of internal standardization in mass spectrometry.

Advantages in Drug Development and Bioanalysis

The use of deuterated internal standards is not merely a best practice but a critical component for ensuring data integrity in regulated environments. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[5] The International Council for Harmonisation (ICH) M10 guideline further solidifies this as a global standard.[5][6]

The primary advantage in drug development is the mitigation of matrix effects.[7] Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement, leading to unreliable data.[7] A co-eluting deuterated internal standard normalizes these effects, leading to more accurate and precise results.[7] This is crucial for pharmacokinetic and toxicokinetic studies where accurate concentration measurements are vital.

Quantitative Data Summary

The implementation of deuterated internal standards significantly enhances the quality of bioanalytical data. The following tables summarize typical performance improvements and validation acceptance criteria.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards

Performance MetricDeuterated Internal Standard (D-IS)Structural Analog Internal Standard (A-IS)
Precision (%CV) Typically < 15% (often < 10%)Can be > 15%, more variable
Accuracy (%Bias) Typically within ± 15% (often ± 10%)Can exceed ± 15%, more susceptible to bias
Matrix Effect Effectively compensatedIncomplete compensation, leading to variability
Regulatory Acceptance Highly recommended by FDA, EMA, ICH[5]May be acceptable if SIL-IS is not available, but requires more rigorous validation[8][9]

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (ICH M10)

Validation ParameterAcceptance Criteria
Calibration Curve r² ≥ 0.99, ≥ 75% of standards within ± 15% of nominal (± 20% at LLOQ)
Accuracy & Precision (QC Samples) Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Mean accuracy within ± 15% of nominal (± 20% at LLOQ).[10]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 sources of blank matrix.[6]
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Should be consistent and reproducible, though 100% is not required.[10]
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability samples within ± 15% of nominal concentration.[10]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards. Below are generalized methodologies for common sample preparation techniques.

Protein Precipitation (PPT) for Plasma Samples

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]

Objective: To extract an analyte and its deuterated internal standard from plasma by precipitating proteins with an organic solvent.

Materials:

  • Plasma sample

  • Deuterated internal standard stock solution

  • Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN with 0.1% formic acid to induce protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC vial.

  • The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

Objective: To selectively isolate an analyte and its deuterated internal standard from a urine sample using a solid-phase extraction cartridge.

Materials:

  • Urine sample

  • Deuterated internal standard stock solution

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol with modifier)

  • Vacuum manifold

  • Collection tubes

Procedure:

  • Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not let the cartridge bed dry out.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.

  • Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard is a critical process to ensure its suitability for its intended purpose, adhering to regulatory guidelines.

Method_Validation_Workflow Start Method Development Preparation Prepare Stock & Working Solutions (Analyte & Deuterated IS) Start->Preparation Selectivity Assess Selectivity & Specificity (6 blank matrix sources) Preparation->Selectivity Calibration Establish Calibration Curve (LLOQ to ULOQ) Selectivity->Calibration Accuracy_Precision Determine Accuracy & Precision (Intra & Inter-run QCs) Calibration->Accuracy_Precision Matrix_Effect Evaluate Matrix Effects Accuracy_Precision->Matrix_Effect Recovery Assess Extraction Recovery Matrix_Effect->Recovery Stability Conduct Stability Studies (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Validated Validated Method Stability->Validated

References

N-Methyl-dosimertinib-d5: A Technical Guide for Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-dosimertinib-d5, also known as Dosimertinib (B10856489), is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC). As a deuterated analog of osimertinib (B560133), dosimertinib was designed to have a more favorable safety profile by reducing the formation of the toxic metabolite, AZ5104.[1][2] Preclinical studies have demonstrated its potent anti-tumor efficacy and encouraging pharmacokinetic properties, leading to its advancement into clinical trials.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of NSCLC.

Introduction

Osimertinib is a standard-of-care treatment for patients with advanced EGFR-mutated NSCLC.[1][2] However, its metabolism can lead to the formation of a toxic metabolite, AZ5104, which is associated with adverse effects.[1][2] this compound is a structurally similar molecule to osimertinib, with five deuterium (B1214612) atoms strategically placed on the N-methyl group of the indole (B1671886) ring and the acrylamide (B121943) moiety. This isotopic substitution slows down the metabolism at this site, leading to reduced formation of the toxic metabolite and potentially a better safety profile.[1][2]

Mechanism of Action

Similar to osimertinib, this compound is a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[3] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor.[3][5][6] This blockade of EGFR signaling inhibits downstream pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[7]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Binds Dosimertinib This compound Dosimertinib->EGFR Covalently Binds (Cys797)

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

In Vitro Potency

This compound demonstrates potent inhibitory activity against EGFR-mutant NSCLC cell lines.

Cell LineEGFR MutationThis compound IC50 (nM)Osimertinib IC50 (nM)
H1975 L858R/T790M28.415.0
PC-9 Exon 19 delNot Reported13.0
HCC827 Exon 19 delNot Reported11.0
A431 Wild-Type243.9Not Reported

Data compiled from multiple sources. IC50 values can vary between different studies and experimental conditions.

Preclinical Pharmacokinetics (Rat Model)
ParameterThis compoundOsimertinib
Dose (mg/kg) 5 (oral)5 (oral)
Cmax (ng/mL) 1030 ± 230850 ± 150
Tmax (h) 4.0 ± 1.06.0 ± 2.0
AUC (0-t) (ng·h/mL) 12500 ± 210010800 ± 1800
Bioavailability (%) ~45%~40%

Data are presented as mean ± standard deviation. Pharmacokinetic parameters can vary between species and experimental setups.[8][9]

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft model.[1][10][11]

Xenograft_Workflow A 1. Cell Culture (e.g., H1975 NSCLC cells) B 2. Cell Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth Monitoring (Measure tumor volume regularly) B->C D 4. Randomization (Group animals when tumors reach ~100-150 mm³) C->D E 5. Drug Administration (Oral gavage with vehicle or This compound) D->E F 6. Continued Monitoring (Tumor volume and body weight) E->F G 7. Endpoint Analysis (Tumor weight, IHC, etc.) F->G

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Methodology:

  • Cell Culture: Culture H1975 (EGFR L858R/T790M) human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Cell Implantation: Harvest H1975 cells and resuspend in sterile PBS. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).

  • Drug Administration: Prepare this compound in a vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water). Administer the drug or vehicle orally by gavage once daily at the desired dose (e.g., 5 mg/kg).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Western Blot for Phospho-EGFR Inhibition

This protocol details the steps to assess the inhibition of EGFR phosphorylation by this compound in NSCLC cells.[12][13][14]

Western_Blot_Workflow A 1. Cell Seeding & Treatment (Seed NSCLC cells, treat with This compound) B 2. Cell Lysis (Extract proteins using RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting (Probe with primary and secondary antibodies) E->F G 7. Detection & Analysis (Chemiluminescence imaging and densitometry) F->G

Caption: Experimental Workflow for Western Blotting.

Methodology:

  • Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in serum-free medium for 12-16 hours. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours. Stimulate with 50 ng/mL of human EGF for 15 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: rabbit anti-phospho-EGFR (Tyr1068), rabbit anti-total EGFR, and mouse anti-β-actin (loading control). After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound by assessing its effect on the viability of NSCLC cells.[4][15][16]

Methodology:

  • Cell Seeding: Seed H1975 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Clinical Development

This compound has entered Phase I clinical trials in China (registration numbers: CXHL2000060 and CXHL2000061) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced NSCLC.[1][2][3] The successful completion of these trials will be a crucial step in establishing its clinical utility.

Conclusion

This compound represents a promising next-generation EGFR-TKI for the treatment of NSCLC. Its deuteration strategy offers the potential for an improved safety profile compared to osimertinib, a significant advantage in a therapeutic landscape where long-term treatment and quality of life are paramount. The preclinical data strongly support its continued investigation, and the ongoing clinical trials will provide definitive insights into its efficacy and safety in patients. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this novel therapeutic agent.

References

An In-Depth Technical Guide to the Metabolic Pathway of Dosimertinib to N-Methyl-dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib (B10856489), a deuterated analogue of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (B560133), is designed for the treatment of non-small-cell lung cancer (NSCLC). Its structural modification—deuterium substitution at the N-methyl indole (B1671886) moiety—serves to alter its metabolic fate, specifically to reduce the formation of a primary toxic metabolite associated with osimertinib, thereby potentially improving the safety profile of the drug. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of N-Methyl-dosimertinib, a key N-desmethyl metabolite. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the core metabolic and signaling pathways.

Metabolic Pathway of Dosimertinib

The primary metabolism of dosimertinib, much like its parent compound osimertinib, is mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[1][2] The main metabolic pathways for osimertinib are oxidation and dealkylation.[1]

N-demethylation is a critical metabolic route, leading to two key pharmacologically active metabolites for osimertinib: AZ5104 and AZ7550.[3] Dosimertinib was specifically engineered to inhibit the metabolic pathway that produces the analogue of AZ5104.[3] The deuteration of the N-methyl group on the indole ring creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond in osimertinib. This "kinetic isotope effect" significantly slows down the N-demethylation at this specific site, leading to a marked reduction in the formation of the corresponding metabolite, AZ5104-D2.[3]

Consequently, the metabolic focus shifts towards other pathways, including N-demethylation at the dimethylaminoethyl group, which results in the formation of N-Methyl-dosimertinib (the deuterated analogue of AZ7550).

G Dosimertinib Dosimertinib N_Methyl_Dosimertinib N-Methyl-dosimertinib (N-desmethyl metabolite) Dosimertinib->N_Methyl_Dosimertinib CYP3A4-mediated N-demethylation Other_Metabolites Other Oxidative Metabolites (e.g., M6, M11) Dosimertinib->Other_Metabolites CYP-mediated Oxidation AZ5104_D2 AZ5104-D2 (Formation Significantly Inhibited) Dosimertinib->AZ5104_D2 N-demethylation at indole moiety (slowed)

Figure 1: Metabolic Pathway of Dosimertinib.

Quantitative Metabolic Data

While direct kinetic parameters (Km, Vmax) for the specific conversion of dosimertinib to N-Methyl-dosimertinib are not available in the reviewed literature, valuable data from studies on dosimertinib's metabolites and the kinetics of the parent compound, osimertinib, provide important context.

In Vitro Metabolism of Dosimertinib in Human Liver Microsomes (HLM)

Studies have quantified the relative abundance of dosimertinib metabolites following incubation with HLM, highlighting the success of the deuteration strategy in shifting the metabolic profile away from the formation of AZ5104-D2.

MetaboliteRelative Abundance in HLMReference
M6 (demethylated)15.58%[4]
M3 (demethylated)1.85%[4]
M11 (oxidative)1.47%[4]
AZ5104-D2 (demethylated)< 0.1% [4]

Table 1: Relative abundance of dosimertinib metabolites in HLM.

Comparative Kinetic Data: Osimertinib Metabolism

To provide a benchmark for CYP3A4-mediated metabolism, the Michaelis-Menten kinetic parameters for the metabolism of the non-deuterated parent compound, osimertinib, have been determined. This data pertains to the overall metabolism of osimertinib, not specifically the formation of one metabolite.

SystemKm (μM)Vmax (pmol/min/μg protein)Reference
Human Liver Microsomes (HLM)41.96 ± 4.390.05 ± 0.00[5]
Rat Liver Microsomes (RLM)26.81 ± 2.850.03 ± 0.00[5]

Table 2: Kinetic parameters for osimertinib metabolism.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the metabolism of dosimertinib.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability and profile of a compound like dosimertinib in HLM.

4.1.1 Reagents and Materials

  • Test Compound: Dosimertinib, dissolved in DMSO to create a stock solution.

  • Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or a pre-made solution of NADPH.

  • Buffer: 0.1 M Phosphate (B84403) buffer, pH 7.4.

  • Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not found in the matrix).

  • Control Compound: A compound with known metabolic stability (e.g., testosterone (B1683101) for CYP3A4 activity).

4.1.2 Incubation Procedure

  • Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer.

  • Prepare incubation mixtures in microcentrifuge tubes by adding the HLM suspension and the test compound (final concentration typically 1 µM to ensure first-order kinetics).

  • Pre-warm the incubation mixtures at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration typically 1 mM).

  • Incubate at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a 2-3 fold volume of ice-cold acetonitrile (containing the internal standard).

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

4.1.3 Sample Analysis (UHPLC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).

  • Column: A reverse-phase C18 column (e.g., Kinetex EVO C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for dosimertinib, N-Methyl-dosimertinib, and the internal standard.

4.1.4 Data Analysis

  • The peak area ratio of the analyte to the internal standard is plotted against incubation time.

  • The natural log of the percentage of the parent compound remaining is plotted versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Thaw & Dilute HLM (0.5-1.0 mg/mL) B Add Dosimertinib (1 µM) to HLM Suspension A->B C Pre-warm at 37°C B->C D Initiate with NADPH (1 mM) C->D E Incubate at 37°C (Time points: 0-60 min) D->E F Terminate with Acetonitrile + Internal Std. E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant via UHPLC-MS/MS G->H I Calculate t½ and Metabolite Formation H->I

Figure 2: Experimental Workflow for In Vitro Metabolism Study.

Mechanism of Action: EGFR Signaling Pathway

Dosimertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many forms of NSCLC. Upon binding of ligands like Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways. Dosimertinib, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding site of EGFR, preventing its activation and blocking these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

An In-Depth Technical Guide on the Physical and Chemical Properties of N-Methyl-dosimertinib-d5 and its Core Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information specifically for "N-Methyl-dosimertinib-d5" is limited. This guide focuses on the closely related and well-documented compound, Dosimertinib-d5 mesylate , which is the deuterated form of Dosimertinib. Dosimertinib is a deuterated analog of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The information presented here is based on available data for these related compounds and is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Compound Data: Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of Dosimertinib-d5 mesylate, the deuterated mesylate salt of Dosimertinib. Deuterium labeling is a common strategy in drug development to alter pharmacokinetic profiles.[1][2]

PropertyValueSource
Molecular Formula C29H37N7O5SPubChem[3]
Molecular Weight 600.7 g/mol PubChem[3]
Exact Mass 600.28907221 DaPubChem[3]
IUPAC Name 3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acidPubChem[3]
InChI Key FUKSNUHSJBTCFJ-FYWAFROVSA-NPubChem[3]
SMILES [2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H].CS(=O)(=O)OPubChem[3]
CAS Number 2403760-72-3PubChem[3]
Hydrogen Bond Donor Count 3PubChem[3]
Hydrogen Bond Acceptor Count 9PubChem[3]
Rotatable Bond Count 10PubChem[3]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Dosimertinib, like its parent compound Osimertinib, is a third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Its primary mechanism of action is the selective inhibition of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[4][6] The T790M mutation is a common cause of resistance to first- and second-generation EGFR tyrosine kinase inhibitors.[4]

The key features of its mechanism of action include:

  • Irreversible Covalent Binding: Dosimertinib forms a covalent bond with the cysteine-797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[4][7] This irreversible binding permanently inactivates the receptor, blocking its downstream signaling.

  • Selectivity for Mutant EGFR: It exhibits significantly higher potency against mutant forms of EGFR compared to the wild-type receptor.[4][6] This selectivity helps to minimize off-target effects and improve the therapeutic window.

  • Inhibition of Downstream Signaling: By blocking EGFR activation, Dosimertinib effectively shuts down critical downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9][10] These pathways are crucial for regulating cell proliferation, survival, growth, and differentiation.[8][11][12]

EGFR Signaling Pathway Inhibition by Dosimertinib

Caption: EGFR Signaling Pathway Inhibition by Dosimertinib.

Experimental Protocols

The characterization of a tyrosine kinase inhibitor like Dosimertinib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various forms of the EGFR kinase.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type, L858R, exon 19 deletion, T790M mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (Dosimertinib).

  • Procedure:

    • The kinase reaction is performed in a buffer containing ATP and the substrate peptide.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the recombinant EGFR enzyme.

    • After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or radioisotope labeling.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the compound in cancer cell lines with different EGFR mutation statuses.

Methodology:

  • Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with known EGFR mutations (e.g., H1975 for T790M/L858R, PC-9 for exon 19 deletion) and wild-type EGFR.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The IC50 values are determined from the dose-response curves for each cell line.

Experimental Workflow for Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 vs. mutant/WT EGFR) Cell_Assay Cell-Based Proliferation Assay (IC50 in cancer cell lines) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Inhibition of p-EGFR, p-ERK) Cell_Assay->Western_Blot PK_Studies Pharmacokinetic Studies (Animal models) Western_Blot->PK_Studies Xenograft Xenograft Tumor Models (Efficacy and tumor growth inhibition) PK_Studies->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Phase_I Phase I Clinical Trials Toxicity->Phase_I

Caption: General Experimental Workflow for Preclinical to Clinical Development.

Conclusion

This compound and its related compounds represent a significant advancement in the targeted therapy of EGFR-mutated non-small cell lung cancer. The deuteration strategy aims to improve the pharmacokinetic properties of the parent molecule, potentially leading to enhanced efficacy and a better safety profile. The irreversible and selective inhibition of mutant EGFR, particularly the T790M resistance mutation, addresses a critical unmet need in oncology. The continued investigation of this class of compounds holds promise for further improving patient outcomes.

References

N-Methyl-dosimertinib-d5: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Methyl-dosimertinib-d5 is the deuterium-labeled stable isotope analog of N-Desmethyl-dosimertinib, a significant active metabolite of the drug Dosimertinib. Dosimertinib itself is a deuterated form of Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate determination of the N-Desmethyl-dosimertinib metabolite concentration in biological matrices, which is crucial for pharmacokinetic and drug metabolism studies.[1][2] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while ensuring nearly identical chromatographic behavior and extraction efficiency.

Representative Certificate of Analysis

The following table summarizes the typical specifications and data presented in a Certificate of Analysis for a high-quality this compound analytical standard.

ParameterSpecification
Product Name This compound
Synonyms N-Desmethyl-dosimertinib-d5
Appearance White to Off-White Solid
Molecular Formula C₂₇H₂₆D₅N₇O₂
Molecular Weight 490.61 g/mol
CAS Number 2719691-00-4
Purity (by HPLC) ≥98%
Isotopic Purity ≥99% Deuterium Incorporation
Identity (by ¹H-NMR) Conforms to Structure
Identity (by MS) Conforms to Mass
Solubility Soluble in DMSO, Methanol
Storage Conditions -20°C or -80°C, protect from light and moisture.[1]

Metabolic Pathway of Dosimertinib

Dosimertinib, like its non-deuterated counterpart Osimertinib, is metabolized in the liver primarily by Cytochrome P450 enzymes, with CYP3A4 being the major contributor.[3][4][5] One of the key metabolic pathways is N-demethylation, which produces active metabolites. The deuteration in Dosimertinib is designed to alter its metabolic profile, potentially slowing the rate of metabolism and reducing the formation of certain metabolites compared to Osimertinib.[6][7] The N-demethylation pathway leads to the formation of N-Desmethyl-dosimertinib (analogous to AZ5104 from Osimertinib).[3][5][6]

Metabolic Pathway of Dosimertinib Metabolic Pathway of Dosimertinib cluster_0 Metabolism Dosimertinib Dosimertinib Metabolite N-Desmethyl-dosimertinib (Analyte) Dosimertinib->Metabolite CYP3A4 Mediated N-demethylation

Caption: Metabolic conversion of Dosimertinib to its N-desmethyl metabolite.

Experimental Protocols

The primary application of this compound is as an internal standard (IS) in LC-MS/MS assays to quantify its non-labeled counterpart in biological samples such as plasma.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in an appropriate solvent, such as DMSO or methanol, to achieve a final concentration of 1 mg/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution using a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to prepare a working solution at a concentration suitable for spiking into samples.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a common method for extracting the analyte and internal standard from a plasma matrix.[1]

  • Aliquoting: Pipette 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 5 µL of the this compound internal standard working solution to each tube.

  • Precipitation: Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table outlines a typical set of parameters for an LC-MS/MS method for the analysis of N-Desmethyl-dosimertinib using its deuterated internal standard.

ParameterCondition
LC System Ultra-High-Performance Liquid Chromatography (UPLC) System
Column BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Acetate in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Gradient Optimized linear gradient (e.g., 5% to 95% B over 3 minutes)
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Analyte MRM Transition Hypothetical: Q1: m/z 486.3 → Q3: m/z [fragment ion]
IS MRM Transition Q1: m/z 491.3 (+5 Da shift) → Q3: m/z [corresponding fragment ion][1]
Collision Energy Optimized for each transition

Bioanalytical Workflow

The overall workflow for a typical quantitative bioanalysis study using this compound is depicted below.

Bioanalytical Workflow Bioanalytical Workflow Using a Deuterated Internal Standard cluster_workflow Workflow Stages Sample Plasma Sample (Unknowns, Calibrators, QCs) Spike Spike with IS (this compound) Sample->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis (MRM Mode) Prepare->Analyze Process Data Processing (Peak Integration) Analyze->Process Quantify Quantification (Analyte/IS Ratio vs. Conc.) Process->Quantify Result Final Concentration Report Quantify->Result

References

An In-depth Technical Guide on the Solubility and Stability of N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-dosimertinib-d5 is a deuterated analog of N-Methyl-dosimertinib, which is a metabolite of dosimertinib (B10856489). Dosimertinib itself is a deuterated form of osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). These compounds are at the forefront of targeted therapies for non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. The introduction of deuterium (B1214612) can alter the pharmacokinetic profile of a drug, potentially improving its metabolic stability and efficacy.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited publicly available data for this specific deuterated metabolite, this guide leverages data from its parent compounds, dosimertinib and osimertinib, to provide a representative profile. The experimental protocols detailed herein are standard methodologies for characterizing the physicochemical properties of small molecule drug candidates.

Solubility Profile

The solubility of a drug substance is a critical determinant of its oral bioavailability and formulation development. The data presented below for osimertinib, the non-deuterated parent compound of dosimertinib, offers insight into the expected solubility characteristics of this compound.

Table 1: Aqueous and pH-Dependent Solubility of Osimertinib Mesylate

Solvent/MediapHTemperature (°C)Solubility (µg/mL)Solubility (mg/mL)
Water7.0Not Specified924 ± 6.06[1]~0.92
WaterNot Specified37Not Specified3.1[2]
Simulated Gastric Fluid1.2Not Specified2135.51 ± 43.31[1]~2.14
Water (Predicted)Not SpecifiedNot SpecifiedNot Specified0.0224[3]

Data for osimertinib mesylate is presented as a proxy.

Table 2: Organic Solvent Solubility of Dosimertinib

SolventSolubility
DMSOSoluble[4]

Specific quantitative data for dosimertinib in DMSO is not available.

Stability Profile

Understanding the stability of a compound in various matrices and under different storage conditions is crucial for accurate preclinical and clinical evaluation. The following tables summarize the stability of osimertinib, providing a predictive framework for this compound.

Table 3: In Vitro Plasma Stability of Osimertinib

MatrixIncubation Time (hours)Remaining Compound (%)Observation
Rat Plasma62.76[5][6]Severe instability observed.[5][6]

Table 4: Storage and Freeze-Thaw Stability of Osimertinib

ConditionDurationStability
Room Temperature (25°C)24 hoursGood stability[7]
Autosampler (4°C)24 hoursGood stability[7]
Freeze-Thaw Cycles (-80°C to 0°C)3 cyclesStable[7]
Long-term Storage (-80°C)30 daysStable

Table 5: Recommended Storage Conditions for Dosimertinib

TermTemperatureConditions
Short-term0 - 4°CDry and dark[4]
Long-term-20°CDry and dark[4]

Experimental Protocols

The following are detailed protocols for assessing the solubility and stability of small molecule compounds like this compound.

Protocol 1: Shake-Flask Solubility Assay

This method determines the thermodynamic solubility of a compound in a specific solvent.

Materials:

  • This compound (or appropriate analog) as a solid

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS/MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Tightly seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved particles settle.

  • Separate the saturated solution from the excess solid by either centrifuging the vial at high speed and collecting the supernatant or by filtering the solution through a syringe filter.

  • Prepare a series of standard solutions of the compound with known concentrations in the same buffer.

  • Analyze the saturated solution and the standard solutions using an appropriate analytical method (e.g., measure absorbance by UV-Vis or peak area by HPLC).

  • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution. This concentration represents the solubility.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, identifying its susceptibility to enzymatic degradation.

Materials:

  • This compound (or appropriate analog) stock solution in DMSO

  • Control plasma (e.g., human, rat, mouse) from multiple donors

  • Incubator or water bath at 37°C

  • 96-well microtiter plates

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Add the control plasma to the wells of a 96-well plate.

  • Pre-incubate the plasma at 37°C for a few minutes.

  • Initiate the reaction by adding a small volume of the compound's working solution to the plasma in the wells (final DMSO concentration should be low, typically <1%).

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Immediately stop the reaction by adding the aliquot to a well containing ice-cold quenching solution. The quenching solution precipitates the plasma proteins.

  • After the last time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Visualizations

Signaling Pathway

Dosimertinib and its metabolites, including this compound, are inhibitors of the epidermal growth factor receptor (EGFR). They are particularly effective against activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solid to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge or Filter B->C D Collect supernatant/ filtrate C->D E Analyze by HPLC or LC-MS/MS D->E F Quantify against calibration curve E->F Result Determine Solubility F->Result

Caption: Experimental workflow for the shake-flask solubility assay.

Stability_Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis A Incubate compound with plasma at 37°C B Take aliquots at multiple time points A->B C Add quenching solution (Acetonitrile) B->C D Centrifuge to precipitate proteins C->D E Analyze supernatant by LC-MS/MS D->E F Calculate % remaining vs. time E->F Result Determine Half-life (t½) F->Result

Caption: Experimental workflow for the in vitro plasma stability assay.

References

Methodological & Application

Application Note: High-Throughput and Robust Sample Preparation for the Quantification of N-Methyl-dosimertinib in Human Plasma using N-Methyl-dosimertinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-dosimertinib is a metabolite of dosimertinib (B10856489) (osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic drug monitoring (TDM) of dosimertinib and its metabolites is crucial for optimizing treatment efficacy and minimizing toxicity.[2] This application note describes a detailed protocol for the sample preparation of N-Methyl-dosimertinib in human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), using its stable isotope-labeled analog, N-Methyl-dosimertinib-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting potential matrix effects and variability during sample processing and analysis.[4]

The presented protocol is based on the widely used and robust protein precipitation technique, which offers a simple, rapid, and efficient extraction of small molecules from complex biological matrices like plasma.[2][3][5][6] This method is suitable for high-throughput analysis in clinical and research settings.

Experimental Protocols

Principle

This protocol employs a protein precipitation method to extract N-Methyl-dosimertinib and the internal standard, this compound, from human plasma. Plasma proteins are precipitated by the addition of a cold organic solvent (acetonitrile). After centrifugation, the clear supernatant containing the analytes of interest is collected, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis. This procedure effectively removes the majority of proteins, which can interfere with the analysis and damage the analytical column.

Materials and Reagents
  • Human plasma (K2 EDTA)

  • N-Methyl-dosimertinib analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade), chilled at -20°C

  • Methanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 12,000 x g and refrigeration)

  • Nitrogen evaporator

  • Autosampler vials

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Methyl-dosimertinib and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the N-Methyl-dosimertinib stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (5 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to minimize degradation of the analyte.[1]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Protein Precipitation: Add 400 µL of the cold (-20°C) internal standard working solution (5 ng/mL this compound in acetonitrile) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase starting condition (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).

  • Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance data for the extraction of tyrosine kinase inhibitors from plasma using various methods. While specific data for N-Methyl-dosimertinib is not available, the data for osimertinib (B560133) (dosimertinib) provides a relevant reference.

AnalyteSample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Reference
OsimertinibProtein Precipitation (Acetonitrile)92.72 ± 6.6Not Significant[7]
OsimertinibLiquid-Liquid Extraction (TBME)>90Not specified[8][9]
IbrutinibSolid-Phase Extraction (SPE)>85Not specified[10]
RuxolitinibSolid-Phase Extraction (SPE)>85Not specified[10]

TBME: tert-butyl methyl ether

Visualizations

Experimental Workflow Diagram

Sample_Preparation_Workflow Figure 1: Workflow for N-Methyl-dosimertinib Plasma Sample Preparation cluster_plasma Plasma Sample Handling cluster_extraction Analyte Extraction cluster_final_prep Final Sample Preparation cluster_analysis Analysis P1 Thaw Plasma Samples on Ice P2 Aliquot 100 µL Plasma P1->P2 E1 Add 400 µL Cold Acetonitrile with Internal Standard (this compound) P2->E1 E2 Vortex for 1 minute E1->E2 E3 Centrifuge at 12,000 x g for 10 min at 4°C E2->E3 E4 Transfer 300 µL of Supernatant E3->E4 F1 Evaporate to Dryness under Nitrogen E4->F1 F2 Reconstitute in 100 µL Mobile Phase F1->F2 F3 Vortex and Transfer to Autosampler Vial F2->F3 A1 LC-MS/MS Analysis F3->A1

Caption: Workflow for N-Methyl-dosimertinib Plasma Sample Preparation.

References

Application Note: A Robust UPLC-MS/MS Assay for the Quantification of N-Methyl-dosimertinib-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of N-Methyl-dosimertinib-d5 in human plasma. Dosimertinib (B10856489), a deuterated analog of osimertinib (B560133), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1] this compound is a stable isotope-labeled internal standard crucial for the accurate quantification of dosimertinib's N-demethylated metabolite. This method utilizes a simple protein precipitation extraction procedure and offers high throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology is adapted from established and validated protocols for osimertinib and its metabolites.[2][3][4]

Introduction

Dosimertinib is a deuterated form of osimertinib, designed to improve upon the pharmacokinetic profile and reduce the formation of toxic metabolites.[1] Accurate measurement of its metabolites is essential for understanding its disposition and ensuring optimal therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry, as they correct for variability in sample preparation and matrix effects.

This UPLC-MS/MS method provides the necessary sensitivity, specificity, and robustness for the reliable quantification of this compound in a complex biological matrix like human plasma. The protocol is based on widely accepted bioanalytical method validation guidelines.[4][5]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer uplc_separation UPLC Separation supernatant_transfer->uplc_separation msms_detection MS/MS Detection (MRM Mode) uplc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: UPLC-MS/MS workflow for this compound.

Detailed Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Blank human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad™ or Waters Xevo™)

  • Analytical balance

  • Centrifuge

  • Pipettes

Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation Protocol
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer 100 µL of the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Method

UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2]
Mobile Phase A 0.1% Formic acid and 10 mM Ammonium Formate in Water[2][4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 4°C[4]

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C[4]
IonSpray Voltage 4500 V[4]
MRM Transition To be determined by infusion of this compound

Note: The exact MRM transition for this compound needs to be optimized by direct infusion of the compound into the mass spectrometer. Based on osimertinib (m/z 500.4 → 72.1), the transition for dosimertinib would be slightly higher due to deuterium (B1214612) labeling.

Method Validation Summary

The following tables summarize the acceptance criteria and representative data for a validated UPLC-MS/MS assay for a closely related compound, osimertinib, which would be expected for this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Osimertinib0.5 - 100[2]> 0.990.5[2]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ0.5< 15%< 15%± 15%
Low1.5< 15%< 15%± 15%
Medium50< 15%< 15%± 15%
High80< 15%< 15%± 15%
Data based on typical acceptance criteria for bioanalytical method validation.[2]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.585 - 11585 - 115
High8085 - 11585 - 115
Data based on typical acceptance criteria for bioanalytical method validation.

Metabolic Pathway Context

Dosimertinib, being a deuterated analog of osimertinib, is expected to follow a similar metabolic pathway. The primary routes of metabolism for osimertinib involve N-demethylation and oxidation. The diagram below illustrates this simplified metabolic relationship.

Metabolic Pathway Dosimertinib Dosimertinib Metabolite_1 N-desmethyl-dosimertinib (AZ5104 analog) Dosimertinib->Metabolite_1 N-demethylation Metabolite_2 Oxidative Metabolites Dosimertinib->Metabolite_2 Oxidation Internal_Standard This compound (Internal Standard)

References

Application Note: Quantitative Bioanalysis of Osimertinib in Human Plasma using N-Methyl-dosimertinib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Osimertinib (B560133) (Tagrisso™, AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosing regimens to maximize efficacy while minimizing toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for a robust bioanalytical method, as it accurately corrects for variability during sample preparation and instrumental analysis.[4][5] A SIL-IS mimics the analyte's behavior throughout the analytical process, including extraction recovery and ionization efficiency, leading to improved precision and accuracy.[6][7] N-Methyl-dosimertinib-d5, a deuterium-labeled analog of osimertinib, is an ideal internal standard for the quantitative analysis of osimertinib in biological matrices. This document provides a detailed protocol for the determination of osimertinib in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

EGFR Signaling Pathway and Osimertinib's Mechanism of Action

Osimertinib selectively inhibits both EGFR-TKI–sensitizing and EGFR T790M resistance mutations by binding to cysteine 797 in the ATP-binding site of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR pEGFR (Dimerized & Activated) EGFR->P_EGFR Activates Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_EGFR->Signaling_Cascade Phosphorylates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Osimertinib Osimertinib Osimertinib->Inhibition

Caption: Simplified EGFR signaling pathway inhibited by Osimertinib.

Experimental Protocols

This section details the complete methodology for the quantification of osimertinib in human plasma.

2.1 Materials and Reagents

  • Analytes: Osimertinib (purity >99%), this compound (isotopic purity >99%)

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant

  • Chemicals: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (B1210297) (analytical grade), Water (deionized, 18 MΩ·cm)

2.2 Instrumentation

  • LC System: Waters ACQUITY UPLC H-class Plus or equivalent

  • MS System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 2.6 µm) or equivalent[9]

2.3 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Osimertinib and this compound in methanol to obtain 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the Osimertinib stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

    • Prepare an internal standard (IS) working solution of this compound at 100 ng/mL in 50:50 acetonitrile/water.

  • Calibration Standards and Quality Controls:

    • Spike blank human plasma with the appropriate Osimertinib working solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration range is 1.0 to 1000 ng/mL.[10]

    • QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).[8]

2.4 Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting osimertinib from plasma.[3][11]

Sample_Prep_Workflow start Start: Plasma Sample (50 µL) add_is Add 25 µL IS Working Soln. (this compound) start->add_is add_acn Add 200 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix (30 seconds) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge transfer Transfer Supernatant to a clean plate/vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject Internal_Standard_Logic cluster_process Analytical Process cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte (Osimertinib) Unknown Amount Prep_A Analyte Extraction Analyte->Prep_A IS Internal Standard (IS) Known Amount Added Prep_IS IS Extraction IS->Prep_IS Analysis_A Analyte Response Prep_A->Analysis_A Analysis_IS IS Response Prep_IS->Analysis_IS Ratio Calculate Ratio (Analyte Response / IS Response) Analysis_A->Ratio Analysis_IS->Ratio Variability Process Variability (e.g., recovery, ion suppression) Variability->Prep_A Variability->Prep_IS Variability->Analysis_A Variability->Analysis_IS Result Accurate Quantification Ratio->Result

References

Application Note: Protein Precipitation Protocol for the Quantification of N-Methyl-dosimertinib-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-dosimertinib-d5 is the deuterated form of a metabolite of Dosimertinib, a potent and orally active third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] Dosimertinib is designed to selectively inhibit mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions, which are prevalent in non-small cell lung cancer (NSCLC).[2][3][4] The quantification of therapeutic agents and their metabolites in biological matrices like plasma or cell lysates is a critical aspect of pharmacokinetic and pharmacodynamic studies.

Protein precipitation is a widely used method for sample preparation in bioanalysis, particularly for LC-MS/MS.[5] It serves to remove high-abundance proteins that can interfere with the analysis and damage analytical instrumentation. This protocol details a robust protein precipitation method using acetonitrile (B52724) to efficiently extract this compound from a biological matrix for subsequent analysis.

Mechanism of Action: Dosimertinib and the EGFR Pathway

Dosimertinib exerts its therapeutic effect by irreversibly binding to specific mutant forms of the EGFR.[3] This binding action blocks the ATP-binding site of the kinase domain, inhibiting its activity.[2][6] The inhibition of EGFR prevents the activation of critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][6] These pathways are crucial for regulating cell proliferation, growth, and survival; their inhibition by Dosimertinib leads to a reduction in tumor growth.[2][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ERK->Proliferation Promotes Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits Workflow start Start sample 1. Aliquot 100 µL of Biological Sample start->sample add_solvent 2. Add 400 µL of ice-cold Acetonitrile (ACN) sample->add_solvent vortex 3. Vortex for 60 seconds add_solvent->vortex incubate 4. Incubate at -20°C for 20 minutes vortex->incubate centrifuge 5. Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge supernatant 6. Transfer Supernatant to a new tube centrifuge->supernatant dry 7. Evaporate to dryness (e.g., under Nitrogen) supernatant->dry reconstitute 8. Reconstitute in 100 µL of Mobile Phase dry->reconstitute analysis 9. Analyze via LC-MS/MS reconstitute->analysis end End analysis->end

References

Application Notes and Protocols for the Chromatographic Separation of N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the chromatographic separation of N-Methyl-dosimertinib-d5, a deuterated internal standard for N-Methyl-dosimertinib (also known as AZ7550, a metabolite of osimertinib). The methodologies outlined are based on established ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques used for the analysis of osimertinib (B560133) and its metabolites in biological matrices.

Introduction

This compound is a stable isotope-labeled internal standard used for the accurate quantification of N-Methyl-dosimertinib (AZ7550) in pharmacokinetic and metabolic studies. The analytical methods typically employ reversed-phase chromatography coupled with tandem mass spectrometry, which offers high sensitivity and selectivity. The following protocols are compiled from validated methods for the parent drug, osimertinib, and its related metabolites.[1][2][3][4][5][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like N-Methyl-dosimertinib from plasma or serum samples.[1][2][6][7]

Materials:

  • Plasma or serum samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • This compound internal standard (IS) working solution

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Autosampler vials

Procedure:

  • Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 5 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system for analysis.[6]

UPLC-MS/MS System and Conditions

The following table summarizes typical chromatographic conditions for the separation of osimertinib and its metabolites, which are directly applicable to this compound.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Chromatography System ACQUITY UPLC System[5]Agilent 1260 Infinity II[8]Not Specified
Column BEH C18 (2.1 x 50 mm, 1.7 µm)[3][5]Waters Acquity CSH-C18 (2.1 x 100 mm)[8]Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm)[4]
Mobile Phase A 0.1% (v/v) formic acid and 10 mM ammonium (B1175870) acetate (B1210297) in water[3][5]0.1% (v/v) formic acid in water[8]10 mM ammonium formate (B1220265) with 0.1% formic acid[6]
Mobile Phase B Acetonitrile[3][5]Acetonitrile with 0.1% (v/v) formic acid[8]Acetonitrile[6]
Flow Rate 0.2 mL/min[6]0.25 mL/min[8]Not Specified
Elution Mode Gradient[3][5]Gradient[8]Gradient[4]
Injection Volume 5 µL[6]Not SpecifiedNot Specified
Autosampler Temp. 4°C[6]Not SpecifiedNot Specified
Column Temp. AmbientNot SpecifiedNot Specified

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer[6]
Ionization Mode Electrospray Ionization (ESI), Positive[1][4][5]
Detection Mode Multiple Reaction Monitoring (MRM)[1][4][5][6]
Source Temperature 500°C[6]
Ion Spray Voltage 4500 V[6]
Nebulizer Gas (Gas 1) 50 psi[6]
Heater Gas (Gas 2) 50 psi[6]
Curtain Gas 40 psi[6]
Dwell Time 100 ms[6]

Data Presentation

The following table summarizes the mass transitions for osimertinib and a key metabolite. The transition for this compound would be adjusted based on its specific mass.

Table 3: Mass Transitions for MRM

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Osimertinib500.4385.3[3][5]
AZ5104 (Metabolite)486.3371.1[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation with ACN Add_IS->Protein_Precipitation Vortex Vortex Mixing Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Injection Inject into UPLC Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation ESI Electrospray Ionization Chromatographic_Separation->ESI Mass_Analysis Tandem Mass Spectrometry (MRM) ESI->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis.

Logical Relationship of Analytes

The diagram below shows the relationship between the parent drug, its metabolite, and the deuterated internal standard.

G Osimertinib Osimertinib (Parent Drug) AZ7550 N-Methyl-dosimertinib (AZ7550) Metabolite Osimertinib->AZ7550 Metabolism IS This compound (Internal Standard) AZ7550->IS Isotopic Analog for

Caption: Analyte and internal standard relationship.

References

Application Note: Quantification of N-Methyl-dosimertinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dosimertinib (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to treat non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2][3][4][5] N-Methyl-dosimertinib is a potential metabolite of dosimertinib, and its quantification in plasma is essential for pharmacokinetic and drug metabolism studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Methyl-dosimertinib in human plasma, using its stable isotope-labeled counterpart, N-Methyl-dosimertinib-d5, as an internal standard (IS). The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM).

Analytical Method

A robust LC-MS/MS method was developed for the analysis of N-Methyl-dosimertinib. Human plasma samples are prepared by a straightforward protein precipitation with acetonitrile (B52724). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid. The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The MRM transitions for N-Methyl-dosimertinib and the internal standard are detailed in Table 1.

Data Presentation

The key mass spectrometry parameters for the analysis of N-Methyl-dosimertinib and its internal standard, this compound, are summarized in Table 1. These parameters are predicted based on the chemical structures and may require optimization.

Table 1: Predicted MRM Transitions and Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Methyl-dosimertinib515.372.120035
This compound520.372.120035

Experimental Workflow

The overall experimental workflow for the quantification of N-Methyl-dosimertinib is depicted in the following diagram.

workflow Experimental Workflow for N-Methyl-dosimertinib Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation reporting Reporting concentration_calculation->reporting

Experimental workflow diagram.

Protocol: LC-MS/MS Quantification of N-Methyl-dosimertinib in Human Plasma

1.0 Purpose

This protocol provides a detailed procedure for the quantitative analysis of N-Methyl-dosimertinib in human plasma using a validated LC-MS/MS method.

2.0 Materials and Reagents

  • N-Methyl-dosimertinib analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column

3.0 Sample Preparation

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike blank human plasma with known concentrations of N-Methyl-dosimertinib to prepare calibration standards and QCs.

  • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of internal standard working solution (this compound in 50% acetonitrile).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4.0 LC-MS/MS Method

4.1 Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min

4.2 Mass Spectrometry

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

5.0 Data Analysis

  • Integrate the chromatographic peaks for N-Methyl-dosimertinib and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of N-Methyl-dosimertinib in the QC and unknown samples using the calibration curve.

Signaling Pathway

Dosimertinib targets the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation of certain cancer cells. The diagram below illustrates a simplified representation of this pathway.

signaling_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Preparation of Stock and Working Solutions for N-Methyl-dosimertinib-d5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of stock and working solutions of N-Methyl-dosimertinib-d5, a deuterated analog of a metabolite of dosimertinib (B10856489). Accurate solution preparation is critical for ensuring the reproducibility and reliability of experimental results in pharmacology, drug metabolism, and pharmacokinetic studies.

This compound, as a deuterated standard, is primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry. Its parent compound, dosimertinib, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] Understanding the EGFR signaling pathway is crucial for designing experiments involving this compound.

EGFR Signaling Pathway Inhibition

Dosimertinib and its metabolites target mutated EGFR, a receptor tyrosine kinase that, when constitutively activated, drives cell proliferation and survival through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Inhibition of EGFR phosphorylation blocks these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (active metabolite) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound's active form.

Physicochemical and Solubility Data

PropertyValueSource
Chemical Name This compound[2]
CAS Number 2719690-98-7[2]
Molecular Formula C₂₈H₂₈D₅N₇O₂[2]
Molecular Weight ~509.68 g/mol (Estimated Free Base)Calculated
Appearance Solid powder (presumed)-
Recommended Solvent Dimethyl Sulfoxide (B87167) (DMSO)Inferred from parent compounds
Storage of Solid -20°C (long-term)[3]
Storage of Stock Solution -80°C (long-term), -20°C (short-term)[4]

Note on Molecular Weight: The molecular weight is estimated for the free base form based on the provided molecular formula. The exact molecular weight may vary depending on the salt form.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to handle the compound and solvent in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out approximately 5.10 mg of this compound powder and record the exact weight.

    • Calculation:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 1 mL x 509.68 g/mol / 1000 = 5.0968 mg

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder to achieve a final concentration of 10 mM. For example, if you weighed exactly 5.10 mg, you would add 1.00 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation of this compound stock solution.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO is kept at a non-toxic level for the cells being used, typically below 0.5%, and ideally at or below 0.1%.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. The following formula can be used:

    • C₁V₁ = C₂V₂

    • Where:

      • C₁ = Concentration of the stock solution (e.g., 10 mM)

      • V₁ = Volume of the stock solution to be added

      • C₂ = Desired final concentration of the working solution

      • V₂ = Final volume of the working solution

  • Prepare Working Solution: Add the calculated volume (V₁) of the stock solution to the appropriate volume of cell culture medium or buffer to reach the final volume (V₂). Mix thoroughly by gentle pipetting or inversion.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.

Example Dilution Series:

To prepare a series of working solutions for a cell-based assay, you can perform serial dilutions from the 10 mM stock solution.

Desired Final ConcentrationStock Solution (10 mM) VolumeDiluent (Medium/Buffer) VolumeFinal DMSO Concentration (if final volume is 1 mL)
100 µM10 µL990 µL0.1%
10 µM1 µL999 µL0.01%
1 µM0.1 µL (or perform a serial dilution)999.9 µL0.001%
100 nM10 µL of a 10 µM intermediate dilution990 µL<0.01%
10 nM1 µL of a 10 µM intermediate dilution999 µL<0.01%

For concentrations below 1 µM, it is advisable to perform an intermediate dilution to ensure accuracy.

Application Notes

  • Use as an Internal Standard: The primary application of this compound is as an internal standard for the quantification of N-Methyl-dosimertinib in biological samples using LC-MS/MS. A known amount is spiked into samples before extraction to correct for variability in sample processing and instrument response.

  • In Vitro Assay Concentrations: For functional assays involving the non-deuterated parent compounds, concentrations can range from low nanomolar to micromolar, depending on the cell line and the specific endpoint being measured.

    • EGFR Phosphorylation Inhibition: In cell-based assays, dosimertinib has been shown to decrease the expression of p-EGFR at concentrations of 1, 10, and 100 nM.[5]

    • Antiproliferative Activity: The IC₅₀ values for dosimertinib's antiproliferative activity have been reported in the range of 3.5 nM to 243.9 nM in various NSCLC cell lines.[5]

    • Osimertinib (B560133) Working Concentrations: For the parent drug, osimertinib, functional assays in cell culture have used concentrations around 50 nM.[6] In other studies, in vitro equivalents of clinical doses ranged from approximately 1.47 nM to 20.75 nM.[7]

  • Solvent Considerations: While DMSO is the recommended solvent, ensure that the final concentration in your assay does not exceed the tolerance of your specific cell line or experimental system. Always include a vehicle control with the same DMSO concentration as your highest drug concentration.

  • Stability: Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity. Aliquoting is highly recommended. When stored properly, DMSO stock solutions are generally stable for several months at -80°C.[4]

References

Application Notes and Protocols for High-Throughput Analysis of Dosimertinib using Dosimertinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "N-Methyl-dosimertinib" did not yield specific methods for a compound with this name. However, extensive literature is available for "Dosimertinib," a deuterated analog of the EGFR inhibitor Osimertinib (B560133). Dosimertinib contains deuterium (B1214612) on the N-methyl group of the indole (B1671886) ring. It is highly probable that the requested "N-Methyl-dosimertinib" refers to Dosimertinib itself, and "N-Methyl-dosimertinib-d5" refers to a stable isotope-labeled internal standard, likely Dosimertinib-d5. This document provides a detailed protocol for the high-throughput analysis of Dosimertinib using Dosimertinib-d5 as an internal standard, based on established methods for the structurally similar compound, Osimertinib.

Introduction

Dosimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2][3][4] As a deuterated analog of Osimertinib, it exhibits improved pharmacokinetic properties.[1][5][6][7] Accurate and high-throughput quantification of Dosimertinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dosimertinib in human plasma, utilizing Dosimertinib-d5 as the internal standard.

Signaling Pathway of EGFR Inhibitors

EGFR inhibitors like Dosimertinib target the tyrosine kinase domain of the epidermal growth factor receptor, which, when mutated, can lead to uncontrolled cell proliferation in non-small cell lung cancer. The diagram below illustrates the simplified signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits EGF EGF EGF->EGFR Binds

EGFR Signaling Pathway Inhibition by Dosimertinib.

Experimental Protocols

Materials and Reagents
  • Analytes: Dosimertinib, Dosimertinib-d5 (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium acetate (B1210297) (LC-MS grade)

  • Biological Matrix: Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dosimertinib and Dosimertinib-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Dosimertinib stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Dosimertinib-d5 at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Label polypropylene (B1209903) tubes for each sample, standard, and quality control.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into the corresponding tubes.

  • Add 10 µL of the Dosimertinib-d5 internal standard working solution to each tube (except for blank samples).

  • Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Workflow

The following diagram outlines the high-throughput sample preparation and analysis workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add Internal Standard (Dosimertinib-d5) start->add_is add_acn Add Acetonitrile (150 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

High-Throughput Sample Preparation and Analysis Workflow.

LC-MS/MS Method Parameters

The following are suggested starting parameters, which should be optimized for the specific instrumentation used. These are based on methods for the analogous compound, Osimertinib.[8][9][10][11][12][13]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5-10% B, increase to 95% B over 3-5 minutes, hold for 1 minute, then re-equilibrate
Column Temperature 40°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Cone Gas Flow 50 - 150 L/hr
Desolvation Gas Flow 600 - 800 L/hr

Table 3: MRM Transitions (Hypothetical - requires optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dosimertinib To be determinedTo be determinedTo be optimized
Dosimertinib-d5 To be determinedTo be determinedTo be optimized

Note: The exact m/z values for the precursor and product ions for Dosimertinib and Dosimertinib-d5 must be determined by direct infusion of the compounds into the mass spectrometer.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.

  • Linearity and Range: A linear regression of the peak area ratio (analyte/internal standard) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The extraction efficiency of the analyte from the biological matrix.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The quantitative data from the method validation should be summarized in tables for easy interpretation and comparison.

Table 4: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Dosimertinib1 - 1000≥ 0.99

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ 1≤ 20± 20≤ 20± 20
Low QC 3≤ 15± 15≤ 15± 15
Mid QC 100≤ 15± 15≤ 15± 15
High QC 800≤ 15± 15≤ 15± 15
Conclusion

This application note provides a comprehensive framework for the high-throughput analysis of Dosimertinib in human plasma using LC-MS/MS with a deuterated internal standard. The described protein precipitation method is fast and efficient, making it suitable for the analysis of a large number of samples in a research or clinical setting. The provided LC-MS/MS parameters serve as a starting point for method development and should be optimized for the specific instrumentation available. A thorough method validation is essential to ensure the reliability and accuracy of the obtained results.

References

Application Note: Bioanalytical Method Validation for the Quantification of Dosimertinib in Human Plasma Using N-Methyl-dosimertinib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated bioanalytical method for the quantification of dosimertinib (B10856489) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Methyl-dosimertinib-d5, to ensure high accuracy and precision. The protocol outlined below is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of dosimertinib. All validation parameters meet the acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][2][3][4][5][6]

Introduction

Dosimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations.[7][8] Accurate quantification of dosimertinib in biological matrices is crucial for pharmacokinetic assessments, dose-response relationship studies, and therapeutic drug monitoring. This application note describes a sensitive and specific LC-MS/MS method for the determination of dosimertinib in human plasma. The use of a deuterated internal standard, this compound, minimizes variability due to sample preparation and matrix effects, thereby enhancing the reliability of the results.

Mechanism of Action of Dosimertinib

Dosimertinib selectively and irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[7][8] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[7][9]

EGFR_Pathway cluster_cell Tumor Cell EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation Promotes Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 200 µL of Internal Standard (this compound in Acetonitrile) Start->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

References

Troubleshooting & Optimization

Technical Support Center: N-Methyl-dosimertinib-d5 LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methyl-dosimertinib-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in an LC-MS/MS assay?

A1: this compound is the deuterated analog of N-Methyl-dosimertinib, a metabolite of Dosimertinib. Dosimertinib itself is a deuterated form of Osimertinib (B560133), an epidermal growth factor receptor (EGFR) inhibitor.[1] In quantitative bioanalysis, deuterated compounds like this compound are used as internal standards (IS).[2] The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in sample recovery and matrix effects, thereby improving the accuracy and precision of the analytical method.[3]

Q2: What are the typical sample preparation techniques for analyzing this compound and the corresponding analyte in biological matrices?

A2: The most common sample preparation method for tyrosine kinase inhibitors and their metabolites in plasma is protein precipitation.[4][5][6][7][8][9] This technique is favored for its simplicity and speed. It typically involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analyte and internal standard.[4][6] Other techniques like solid-phase extraction (SPE) and supported liquid extraction (SLE) can also be used to achieve cleaner samples and minimize matrix effects, though they may require more extensive method development.[2][6]

Q3: What are "matrix effects" and how can they impact my assay?

A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[10][11] This can lead to ion suppression or enhancement, which affects the accuracy and reproducibility of the assay.[11] Minimizing matrix effects is critical for reliable quantification. Strategies to reduce matrix effects include efficient sample cleanup, optimizing chromatographic separation to isolate the analyte from interfering components, and using a stable isotope-labeled internal standard like this compound, which is affected by the matrix in a similar way to the analyte.[11][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is similar to or weaker than the initial mobile phase. High organic content in the injection solvent can cause peak distortion.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column. Residual silanol (B1196071) groups on reversed-phase columns can sometimes interact with basic compounds, leading to tailing.[13]
Secondary Interactions with Column Adjust the mobile phase pH. For basic compounds, a low pH mobile phase can improve peak shape by ensuring the analyte is in its protonated form.[13]
Clogged Frit or Tubing Systematically check for blockages by disconnecting components and observing the pressure. Replace any clogged parts.[14]
Issue 2: Low or No Signal Intensity for Analyte and/or Internal Standard
Potential Cause Recommended Solution
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses (MRM transitions) and collision energy for both the analyte and this compound.
Poor Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for ionization; acidic mobile phases are often used for basic compounds in positive ion mode.[13]
Analyte Degradation Investigate the stability of the analyte and internal standard in the biological matrix and during sample processing.[13] Consider adding stabilizers or adjusting the pH if degradation is suspected.[13]
Sample Preparation Issues (Low Recovery) Optimize the protein precipitation or SPE protocol. Ensure complete protein precipitation and efficient extraction of the analytes.
Instrument Contamination Clean the ion source and mass spectrometer inlet.
Leak in the LC System Check all fittings and connections for leaks, which can lead to a loss of sample being introduced to the mass spectrometer.[14]
Issue 3: High Background Noise or Interferences
Potential Cause Recommended Solution
Matrix Effects Improve sample cleanup using techniques like SPE or SLE.[2][6] Optimize the chromatographic method to separate the analyte from co-eluting matrix components.[10]
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases.
Carryover Inject blank samples after high-concentration samples to check for carryover.[14] Optimize the needle wash solvent and procedure. A longer gradient or a column wash step may be needed.
Plasticizers or Other Contaminants Use appropriate laboratory ware (e.g., polypropylene (B1209903) instead of polystyrene) and avoid potential sources of contamination.
Issue 4: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting and processing for all samples, standards, and quality controls. Automation can improve reproducibility.
Internal Standard Variability Verify the concentration and stability of the this compound spiking solution. Ensure it is added consistently to all samples.
LC System Instability Check for pressure fluctuations, which may indicate a leak or pump issue.[14] Ensure the column is properly conditioned and equilibrated before each run.
Fluctuations in Mass Spectrometer Performance Monitor instrument performance with regular calibration and system suitability tests.

Experimental Protocols

Representative LC-MS/MS Method for Quantification in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A/mobile phase B (e.g., 90:10 v/v).

  • Inject 10 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    0.5 10
    3.0 90
    4.0 90
    4.1 10

    | 5.0 | 10 |

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (Note: These are hypothetical values and must be optimized experimentally)

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Analyte (N-Methyl-dosimertinib) 486.3 72.1 35

    | IS (this compound) | 491.3 | 72.1 | 35 |

Quantitative Data Examples

Table 1: Example Calibration Curve Performance
Performance Metric Acceptable Result Unacceptable Result (Troubleshooting Required)
Correlation Coefficient (r²) > 0.99< 0.99
Linearity Linear response across the calibrated rangeNon-linear response, saturation at high concentrations
Accuracy of Back-calculated Concentrations 85-115% of nominal (80-120% at LLOQ)Outside acceptable limits
Table 2: Example Precision and Accuracy Data
QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low (LQC) 5< 15%± 15%< 15%± 15%
Medium (MQC) 50< 15%± 15%< 15%± 15%
High (HQC) 400< 15%± 15%< 15%± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization ESI+ separation->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for an LC-MS/MS bioanalytical assay.

troubleshooting_tree start No or Low Signal? check_ms Check MS Settings (MRM, Source) start->check_ms Yes peak_issue Poor Peak Shape? start->peak_issue No, but... check_lc Check LC System (Leaks, Pressure) check_ms->check_lc Settings OK check_sample Review Sample Prep (Recovery, Stability) check_lc->check_sample System OK check_solvent Injection Solvent Weaker than Mobile Phase? peak_issue->check_solvent Yes check_column Column Health (Wash/Replace) check_solvent->check_column Yes check_mobile_phase Adjust Mobile Phase pH check_column->check_mobile_phase Still an issue

Caption: A decision tree for troubleshooting common LC-MS/MS assay issues.

egfr_pathway cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Dosimertinib Dosimertinib (Osimertinib) Dosimertinib->EGFR Inhibits Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by Dosimertinib/Osimertinib.

References

Technical Support Center: Matrix Effects in N-Methyl-dosimertinib-d5 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of N-Methyl-dosimertinib-d5 in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these components can include phospholipids (B1166683), salts, proteins, and anticoagulants. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results.

Q2: Why are plasma samples particularly challenging when it comes to matrix effects?

Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances. During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.

Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help overcome matrix effects?

A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. The SIL-IS is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. By tracking the signal of the SIL-IS, it is possible to compensate for the degree of ion suppression or enhancement, leading to more accurate and precise quantification. While deuterated standards are cost-effective, it is crucial to ensure the isotopic stability of the deuterium (B1214612) atoms and that the SIL-IS co-elutes perfectly with the analyte.

Q4: What are the common sample preparation techniques to minimize matrix effects in plasma samples?

Several sample preparation techniques can be employed to reduce matrix effects:

  • Protein Precipitation (PPT): This is a simple and common method where a solvent like acetonitrile (B52724) is added to the plasma to precipitate proteins. While effective at removing most proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous matrix, the extraction of impurities like phospholipids can be minimized.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain the analyte while matrix components are washed away. Different SPE phases can be used to target the removal of specific interferences like phospholipids.

Q5: How do I quantitatively assess the matrix effect?

The matrix effect is quantitatively assessed using the Matrix Factor (MF), which is determined through a post-extraction spike experiment. The MF compares the peak response of an analyte in a blank, extracted matrix to its response in a neat (pure) solvent. To correct for variability, an IS-Normalized MF is calculated. An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results Variable matrix effects between different plasma lots.Evaluate matrix effects from at least six different sources of blank plasma as per FDA guidance. Optimize the sample cleanup procedure to remove more interfering components.
Low analyte signal (Ion Suppression) Co-elution of phospholipids or other endogenous components.Improve chromatographic separation to resolve the analyte from interfering peaks. Employ a more rigorous sample preparation method like SPE or LLE to remove phospholipids.
High analyte signal (Ion Enhancement) Co-eluting compounds that enhance the ionization of the analyte.Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to separate the enhancing compounds from the analyte.
Inconsistent Internal Standard (IS) response The IS is not co-eluting perfectly with the analyte, or it is experiencing different matrix effects.Ensure the chromatographic method achieves co-elution of the analyte and the IS. Re-evaluate the choice of IS if the issue persists.
Method fails validation for matrix effect The IS-Normalized Matrix Factor is not within the acceptable range (typically 0.85-1.15).Re-optimize the entire method, including sample preparation, chromatography, and MS source parameters. Consider matrix-matched calibration standards.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol details the post-extraction spike method to calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.

Sample Sets Required:

  • Set A (Neat Solution): N-Methyl-dosimertinib and this compound spiked into the final analysis solvent (e.g., mobile phase).

  • Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via protein precipitation). The resulting clean supernatant is then spiked with N-Methyl-dosimertinib and this compound at the same concentration as Set A.

Procedure:

  • Prepare blank plasma extracts by performing the full sample preparation protocol (e.g., Protein Precipitation, Protocol 2

poor peak shape or retention time shift for N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyl-dosimertinib-d5. The following sections address common issues encountered during chromatographic analysis, such as poor peak shape and retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the deuterated form of N-Methyl-dosimertinib, a metabolite of the drug dosimertinib (B10856489). In quantitative bioanalysis, deuterated compounds like this compound are commonly used as internal standards. This ensures the accuracy and precision of analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying drug levels in biological samples.[1]

Q2: Why is sample preparation, such as Solid-Phase Extraction (SPE), important for analyzing this compound?

A2: Solid-phase extraction is a critical sample preparation step used to isolate and concentrate the analyte (N-Methyl-dosimertinib) and the internal standard (this compound) from complex biological matrices like plasma or urine.[1] This cleanup process is essential for removing interfering substances that can negatively impact the analytical results by causing issues like matrix effects, which can suppress or enhance the analyte signal.[1]

Q3: What are the most common challenges observed during the analysis of this compound and similar compounds?

A3: The most prevalent challenges include low analyte recovery during sample preparation, poor reproducibility of results, and the presence of matrix effects.[1] Other common issues are related to the chromatographic separation itself, such as poor peak shape and shifts in retention time, which can compromise the accuracy and precision of quantification.

Troubleshooting Guide: Chromatographic Issues

This guide provides solutions to common problems encountered during the chromatographic analysis of this compound.

Poor Peak Shape (Tailing, Fronting, or Broadening)

Q4: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A4: Peak tailing is a common issue that can be caused by several factors. The troubleshooting workflow below can help identify and resolve the problem.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed mobile_phase Check Mobile Phase - pH appropriate for analyte? - Additives (formic acid, ammonium (B1175870) acetate) present? - Freshly prepared? start->mobile_phase column_chem Assess Column Chemistry - Column contamination? - Column degradation (voids)? - Appropriate stationary phase? start->column_chem sample_prep Review Sample Preparation - Sample solvent compatible with mobile phase? - Presence of interfering matrix components? start->sample_prep instrument Inspect Instrument - Leaks in the system? - Correct column installation? - Extra-column volume minimized? start->instrument solution_mp Solution: - Adjust mobile phase pH. - Add 0.1% formic acid or 10 mM ammonium acetate (B1210297). - Prepare fresh mobile phase. mobile_phase->solution_mp solution_col Solution: - Flush column with a strong solvent. - Replace column if old or damaged. - Use a guard column. column_chem->solution_col solution_sp Solution: - Ensure final sample solvent is similar to mobile phase. - Improve sample cleanup (e.g., optimize SPE). sample_prep->solution_sp solution_inst Solution: - Check fittings for leaks. - Re-install column. - Use smaller ID tubing. instrument->solution_inst

Caption: Troubleshooting workflow for poor peak shape.

For compounds like dosimertinib and its metabolites, adding 0.1% formic acid and 10 mM ammonium acetate to the aqueous portion of the mobile phase has been shown to improve peak shape and mass response.[2]

Q5: What should I do if the peaks for this compound are broad?

A5: Broad peaks can be caused by many of the same issues as peak tailing. Additionally, consider the following:

  • High Organic Flush: Incorporating a high organic flush step in your gradient can help prevent the accumulation of strongly retained components from the sample matrix, which can contribute to peak broadening over time.[2]

  • Column Equilibration: Ensure adequate column equilibration time between injections. A typical equilibration time of 0.5 minutes may be sufficient, but this can vary depending on your specific method.[2]

Retention Time Shift

Q6: I am observing a drift in the retention time for this compound. What are the likely causes and solutions?

A6: Retention time shifts can compromise the reliability of your analytical method. The table below summarizes potential causes and recommended actions.

Potential Cause Recommended Action
Mobile Phase Composition Change Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use a mobile phase degasser.
Column Degradation Monitor column performance with a quality control standard. Replace the column if performance deteriorates significantly.
Inconsistent Column Temperature Use a column oven to maintain a stable temperature.
Pump Malfunction/Leaks Check for pressure fluctuations. Inspect pump seals and fittings for any leaks.
Changes in Sample Matrix Optimize the sample preparation method (e.g., Solid-Phase Extraction) to minimize matrix effects.[1]

Experimental Protocols & Data

While specific protocols for this compound are not publicly available, the following provides a typical workflow and parameters based on the analysis of the parent compound, dosimertinib, and its metabolites.

Typical Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (e.g., with acetonitrile) plasma->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe evaporation Evaporation & Reconstitution spe->evaporation injection Sample Injection evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data data detection->data Data Acquisition & Processing

Caption: General workflow for bioanalytical sample analysis.

Recommended Starting Analytical Parameters

The following table provides a summary of typical starting parameters for developing an LC-MS/MS method for dosimertinib and its metabolites, which can be adapted for this compound.

Parameter Typical Condition Reference
Column Reversed-phase C18[3]
Mobile Phase (Aqueous) Water with 0.1% formic acid and 10 mM ammonium acetate[2]
Mobile Phase (Organic) Acetonitrile[2]
Detection Mode Positive Ionization Electrospray (ESI+)[2]
Sample Pre-treatment Protein precipitation followed by Solid-Phase Extraction[1][2]

References

Technical Support Center: N-Methyl-dosimertinib-d5 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometer parameters for the analysis of N-Methyl-dosimertinib-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Methyl-dosimertinib, a metabolite of the epidermal growth factor receptor (EGFR) inhibitor, dosimertinib.[1][2] Dosimertinib itself is a deuterated form of osimertinib (B560133).[1][3] In quantitative mass spectrometry, particularly LC-MS/MS, a SIL-IS like this compound is crucial for accurate quantification.[2][4]

Deuterated internal standards are considered the gold standard for several reasons:

  • Similar Physicochemical Properties : They behave almost identically to the non-labeled analyte during sample preparation, extraction, and chromatography.[2]

  • Correction for Matrix Effects : Because they co-elute with the analyte, they experience similar ionization suppression or enhancement, allowing for accurate correction of these effects.[2][5]

  • Improved Accuracy and Precision : Using a SIL-IS helps to normalize the analytical response, which minimizes variability and leads to more reliable results.[2][5]

Q2: What are the typical starting mass spectrometer parameters for this compound?

A2: While optimal parameters must be determined empirically on your specific instrument, the following table provides a good starting point for method development. These are based on typical parameters for osimertinib and similar molecules.[6][7][8] this compound will have a precursor ion (Q1) that is 5 Da higher than the non-deuterated N-Methyl-dosimertinib.

Table 1: Suggested Starting MS Parameters (Positive ESI Mode)

ParameterAnalyte (N-Methyl-dosimertinib)Internal Standard (this compound)
Precursor Ion (Q1) m/z To be determined empiricallyExpected to be +5 Da from analyte
Product Ion (Q3) m/z To be determined empiricallyTo be determined empirically
Declustering Potential (DP) 50 - 150 V50 - 150 V
Collision Energy (CE) 20 - 50 V20 - 50 V
Ion Spray Voltage 4500 - 5500 V4500 - 5500 V
Source Temperature 400 - 600 °C400 - 600 °C

Q3: How do I prepare this compound for infusion and optimization?

A3: Proper preparation of your analyte and internal standard is a critical first step.

Experimental Protocol: Preparation of Infusion Solutions

  • Stock Solutions : Prepare individual stock solutions of N-Methyl-dosimertinib and this compound in a suitable organic solvent like methanol (B129727) or DMSO to a concentration of 1 mg/mL.

  • Working Solutions : From the stock solutions, create separate working solutions for infusion at a concentration of 100-1000 ng/mL.[4] The solvent for the working solution should mimic the initial mobile phase of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or No Peak Detected

Q: I am not seeing a strong signal, or any signal at all, for my compound. What should I check?

A: Low or no signal can be caused by a number of factors, from sample preparation to instrument settings.[9][10]

Troubleshooting Steps:

  • Verify Sample Preparation :

    • Concentration : Ensure your sample concentration is appropriate. If it's too dilute, you may not see a signal; if too concentrated, you could experience ion suppression.[10]

    • Solubility : Confirm that your compound is fully dissolved in the infusion solvent.

  • Check for Leaks : Air leaks in the system can lead to a loss of sensitivity.[9] Check all fittings and connections from the solvent lines to the mass spectrometer.

  • Inspect the Ion Source :

    • Spray Stability : Visually inspect the electrospray. An unstable or inconsistent spray will result in poor signal.[11]

    • Source Cleanliness : A contaminated ion source can significantly reduce signal intensity. If the source appears dirty, follow the manufacturer's instructions for cleaning.

  • Review MS Parameters :

    • Ionization Mode : Confirm you are in the correct ionization mode (positive mode is typical for this class of compounds).

    • MRM Transitions : Double-check that you have entered the correct precursor and product ion m/z values for this compound. Remember the precursor ion will be approximately 5 Da higher than the non-deuterated analyte.[2]

Issue 2: Non-Linear Calibration Curve at High Concentrations

Q: My calibration curve is linear at low concentrations but becomes non-linear at higher concentrations. What is the cause and how can I fix it?

A: This is a common issue that can often be attributed to ion source saturation or isotopic interference ("cross-talk").[12]

Troubleshooting Steps:

  • Address Ion Source Saturation :

    • Dilute Samples : If possible, dilute your samples to bring the analyte concentration into the linear range of the assay.[12]

    • Optimize IS Concentration : A common practice is to use an internal standard concentration that results in a signal intensity of about 50% of the highest calibration standard.[12]

  • Mitigate Isotopic Interference :

    • Assess "Cross-Talk" : Natural isotopes of your analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[12]

    • Use a Higher Mass-Labeled Standard : this compound, with a +5 Da mass shift, is generally sufficient to avoid significant isotopic overlap. A mass difference of at least 3 amu is recommended.[12]

    • Mathematical Correction : Some mass spectrometry software platforms offer options for mathematical correction of isotopic contributions.[12]

Issue 3: Retention Time Shift Between Analyte and Internal Standard

Q: I'm observing a slight shift in retention time between N-Methyl-dosimertinib and this compound. Is this normal and will it affect my results?

A: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[12] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[12]

Troubleshooting Steps:

  • Evaluate the Impact : Determine if the peak separation is significant enough to cause differential matrix effects. If the peaks still largely overlap, the impact on quantification may be minimal.

  • Adjust Chromatographic Conditions : Modifying the mobile phase gradient, solvent composition, or column temperature may help to improve the co-elution of the analyte and the internal standard.[12]

Experimental Workflow & Optimization

A systematic approach is key to successful mass spectrometer parameter optimization. The following workflow outlines the recommended steps.

Experimental Protocol: MRM Method Development and Optimization

  • Tune the Mass Spectrometer : Before starting, ensure your instrument is tuned and calibrated according to the manufacturer's guidelines.[10] This will ensure accurate mass assignments.[10]

  • Determine Precursor Ions :

    • Infuse the N-Methyl-dosimertinib and this compound working solutions separately into the mass spectrometer.

    • Perform a full scan in Q1 to identify the most abundant and stable protonated molecular ion ([M+H]+) for each compound. This will be your precursor ion.

  • Select Product Ions :

    • Set the scan type to "Product Ion Scan".

    • Set Q1 to transmit only the precursor ion m/z identified in the previous step.

    • Scan Q3 over a relevant mass range to detect the fragment ions.

    • Select two or three of the most intense and stable product ions for each compound. One will be used for quantification (quantifier) and another for confirmation (qualifier).[4]

  • Optimize Declustering Potential (DP) and Collision Energy (CE) :

    • DP Optimization : For each precursor ion, create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V). The optimal DP is the voltage that produces the maximum signal intensity.[4]

    • CE Optimization : Using the optimized DP, ramp the CE value for each MRM transition (e.g., from 5 V to 60 V). The optimal CE is the voltage that yields the highest intensity for the product ion.[4]

Table 2: Example Optimization Data Log

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal DP (V)Optimal CE (V)
N-Methyl-dosimertinibValueValue (Quantifier)ValueValue
N-Methyl-dosimertinibValueValue (Qualifier)ValueValue
This compoundValueValue (Quantifier)ValueValue
This compoundValueValue (Qualifier)ValueValue

Visualizations

The following diagrams illustrate the experimental workflow for optimizing mass spectrometer parameters and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_opt Optimization cluster_final Final Method prep_stock Prepare 1 mg/mL Stock Solutions (Analyte & IS) prep_work Prepare 100-1000 ng/mL Infusion Solutions prep_stock->prep_work infuse Infuse Solutions Separately prep_work->infuse q1_scan Q1 Scan: Identify Precursor Ion ([M+H]+) infuse->q1_scan prod_scan Product Ion Scan: Select Quantifier & Qualifier Ions q1_scan->prod_scan dp_opt Optimize Declustering Potential (DP) prod_scan->dp_opt ce_opt Optimize Collision Energy (CE) dp_opt->ce_opt final_method Build Final MRM Method ce_opt->final_method

Caption: Experimental workflow for MS parameter optimization.

G cluster_signal Signal Issues cluster_curve Quantification Issues cluster_rt Chromatography Issues start Problem Encountered no_signal Poor or No Signal? start->no_signal non_linear Non-Linear Curve? start->non_linear rt_shift Retention Time Shift? start->rt_shift check_prep Verify Sample Prep (Concentration, Solubility) no_signal->check_prep Yes check_leaks Check for Leaks no_signal->check_leaks Yes check_source Inspect Ion Source (Spray, Cleanliness) no_signal->check_source Yes solution Problem Resolved check_source->solution dilute Dilute Samples non_linear->dilute Yes check_is Optimize IS Concentration non_linear->check_is Yes check_is->solution eval_impact Evaluate Impact on Matrix Effects rt_shift->eval_impact Yes adjust_lc Adjust LC Method rt_shift->adjust_lc Yes adjust_lc->solution

Caption: Troubleshooting logic for common MS issues.

References

Technical Support Center: N-Methyl-dosimertinib-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-dosimertinib-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding signal variability encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal variability when using this compound as an internal standard?

Signal variability with a stable isotope-labeled (SIL) internal standard like this compound can arise from several factors throughout the analytical workflow. The primary causes can be categorized as follows:

  • Sample Preparation Inconsistencies: Errors during sample preparation are a frequent source of variability. This includes inaccurate aliquoting of the internal standard, inefficient or inconsistent extraction recovery between samples, and incomplete mixing of the internal standard with the sample matrix.[1] Human errors, such as accidentally omitting or double-spiking the internal standard in some samples, can also lead to significant deviations.[1]

  • Matrix Effects: Co-eluting components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to ion suppression or enhancement, causing a decrease or increase in the observed signal intensity.[1][2] The extent of these effects can vary between different samples, leading to high signal variability.[2]

  • Chromatographic Issues: Poor chromatographic performance can impact the internal standard signal. Problems such as peak tailing, peak splitting, or shifts in retention time can affect the consistency of the signal.[1] It is crucial that the internal standard and the analyte co-elute for the internal standard to effectively compensate for matrix effects.[1]

  • Instrumental Problems: Issues with the LC-MS system can be a significant source of signal instability. This can include problems with the autosampler leading to inconsistent injection volumes, a contaminated or degraded LC column, a dirty ion source, or general instability of the mass spectrometer.[1][3]

  • Internal Standard Stability: Although SIL internal standards are generally stable, degradation can occur during sample collection, storage, or processing.[1] It is essential to assess the stability of this compound under your specific experimental conditions.

Q2: My this compound signal has completely disappeared for all samples in my analytical run. What should I do?

A complete loss of the internal standard signal across an entire batch of samples typically points to a systemic failure rather than an issue with individual samples. Follow this troubleshooting workflow to identify the root cause:

  • Verify the Internal Standard Solution: Check the concentration and integrity of your this compound spiking solution. Ensure it was prepared correctly and has not expired or degraded.

  • Review Sample Preparation Records: Confirm that the internal standard was added to all samples. A simple oversight in the procedure is a common reason for this issue.[1]

  • Inspect the LC-MS System:

    • Check the autosampler for proper injection.

    • Examine the LC system for any leaks or blockages.

    • Ensure the correct mobile phases are being used and that the pumps are functioning correctly.

    • Inspect the ion source for contamination and ensure a stable spray is being generated.[1]

    • Verify that the correct mass spectrometer method, including the specific MRM transition for this compound, is being used.[1]

Q3: The signal for this compound is highly variable between different samples within the same batch. What is the likely cause?

High variability between samples suggests that individual samples are being affected differently. The most probable causes include:

  • Inconsistent Sample Preparation: This is a primary suspect. Investigate for inconsistencies in the extraction recovery between samples.[1] Ensure uniform execution of each step, from protein precipitation to solvent evaporation.[4]

  • Variable Matrix Effects: Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[2]

  • Inconsistent Sample Collection or Handling: Variations in how samples were collected, processed, or stored can lead to differences in sample integrity and matrix composition.

Troubleshooting Guides

Guide 1: Investigating Poor Peak Shape

Poor chromatography can significantly impact the precision of your results. If you observe peak tailing, fronting, or splitting for this compound, consider the following:

Potential Cause Troubleshooting Step
Column Contamination/Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column with a new one.[3]
Incompatible Mobile Phase 1. Ensure the pH of the mobile phase is appropriate for this compound. 2. Check for mobile phase precipitation.
Injector Issues 1. Clean the injection port and syringe. 2. Check for carryover by injecting a blank after a high concentration sample.[4]
Guide 2: Diagnosing Matrix Effects

Matrix effects are a common challenge in bioanalysis. Use the following guide to determine if matrix effects are impacting your this compound signal.

Symptom Diagnostic Test Potential Solution
High signal variability between samples Perform a post-extraction spike experiment (see Experimental Protocols).1. Improve sample cleanup procedures. 2. Modify chromatographic conditions to separate this compound from interfering components.[4] 3. Dilute the sample if sensitivity allows.
Signal suppression or enhancement Compare the signal of this compound in a neat solution versus a post-extraction spiked blank matrix sample.1. Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).[5] 2. Consider a different ionization method if available.[4]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively assess the impact of the sample matrix on the this compound signal intensity.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound into the final reconstitution solvent at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the this compound into the final reconstituted blank matrix extract at the same concentration as Set A.[1]

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)[1]

Data Interpretation:

Matrix Factor (MF) Interpretation
MF = 1No significant matrix effect.
MF < 1Ion Suppression.[1]
MF > 1Ion Enhancement.[1]

Visualizations

Troubleshooting_Workflow start High this compound Signal Variability Observed check_pattern Is the variability random or systematic? start->check_pattern random_var Random Variability check_pattern->random_var Random systematic_var Systematic Variability (e.g., signal drift) check_pattern->systematic_var Systematic prep_issue Investigate Sample Preparation random_var->prep_issue matrix_effect Assess Matrix Effects random_var->matrix_effect instrument_issue Check LC-MS System Stability systematic_var->instrument_issue is_stability Evaluate Internal Standard Stability systematic_var->is_stability sub_prep Review SOPs Check pipetting Ensure consistent extraction prep_issue->sub_prep sub_matrix Post-extraction spike exp. Improve sample cleanup matrix_effect->sub_matrix sub_instrument Check for leaks Clean ion source Run system suitability tests instrument_issue->sub_instrument sub_stability Analyze aged IS solution Review storage conditions is_stability->sub_stability

Caption: Troubleshooting workflow for this compound signal variability.

Matrix_Effect_Assessment title Post-Extraction Spike Experiment Workflow start_A Set A: Neat Solution step_A1 Spike IS into Reconstitution Solvent start_A->step_A1 analysis_A Analyze by LC-MS/MS step_A1->analysis_A result_A Peak Area A analysis_A->result_A calculation Calculate Matrix Factor (MF) MF = Peak Area B / Peak Area A result_A->calculation start_B Set B: Post-Extraction Spike step_B1 Extract Blank Matrix start_B->step_B1 step_B2 Spike IS into Extracted Matrix step_B1->step_B2 analysis_B Analyze by LC-MS/MS step_B2->analysis_B result_B Peak Area B analysis_B->result_B result_B->calculation

Caption: Workflow for matrix effect assessment using the post-extraction spike method.

References

preventing isotopic exchange of N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing isotopic exchange of N-Methyl-dosimertinib-d5. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic stability of this compound throughout your research.

I. Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a process where a deuterium (B1214612) (d) atom in a deuterated compound like this compound is replaced by a protium (B1232500) (hydrogen) atom from the surrounding environment. This is a critical issue as it can compromise the accuracy of quantitative analyses, particularly in sensitive techniques like mass spectrometry, by altering the mass of the internal standard.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

Deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyl groups are generally more prone to exchange. While the deuterium labels in this compound are on a methyl group and are generally stable, harsh experimental conditions can still promote exchange.

Q3: What are the primary factors that can induce isotopic exchange?

The main factors that can lead to isotopic exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate exchange.

Q4: How can I detect if isotopic exchange has occurred?

Isotopic exchange can be detected using mass spectrometry by observing a decrease in the signal of the deuterated compound and a corresponding increase in the signal of the non-deuterated analogue. In liquid chromatography-mass spectrometry (LC-MS), this may appear as a peak for the unlabeled analyte at the retention time of the deuterated internal standard.

Q5: What are the ideal storage conditions for this compound to prevent exchange?

To maintain isotopic purity, this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent exposure to atmospheric moisture. For long-term storage, -20°C is often recommended.[1] It is also advisable to handle and store the compound under an inert atmosphere, such as dry nitrogen or argon.[1]

II. Troubleshooting Guides

Issue 1: Decreasing signal of this compound during LC-MS analysis.
  • Possible Cause: Isotopic exchange is occurring in the sample, solvent, or on the LC column.

  • Troubleshooting Steps:

    • Evaluate Solvent: If using protic solvents like water or methanol, try switching to aprotic solvents such as acetonitrile (B52724) for sample preparation and storage, if compatible with your analytical method.

    • Control pH: Ensure the pH of your mobile phase and sample diluent is as close to neutral as possible. Strongly acidic or basic conditions should be avoided.[1]

    • Reduce Temperature: Keep samples, standards, and the autosampler cooled (e.g., at 4°C). Lower temperatures significantly slow down the rate of exchange.[1]

Issue 2: Inconsistent quantification and poor reproducibility.
  • Possible Cause: Partial and variable isotopic exchange is occurring across different samples.

  • Troubleshooting Steps:

    • Standardize Sample Handling: Ensure that all samples are handled under identical conditions (temperature, time, and solvent) to minimize variability in exchange.

    • Prepare Fresh Solutions: Prepare working solutions of this compound fresh daily to avoid degradation and exchange over time.

    • Matrix Effects: Investigate potential matrix effects that could be exacerbating instability. A well-optimized solid-phase extraction (SPE) protocol can help remove interfering components.

III. Quantitative Data Summary

The following tables provide illustrative data on the expected impact of different experimental conditions on the isotopic stability of a deuterated compound like this compound. Note: This data is for illustrative purposes to demonstrate trends and is not based on specific experimental results for this compound.

Table 1: Effect of pH on Isotopic Exchange

pH of SolutionIncubation Time (hours)Temperature (°C)Solvent SystemIllustrative % Exchange
2.0242550:50 Acetonitrile:Water15%
4.0242550:50 Acetonitrile:Water5%
7.0242550:50 Acetonitrile:Water<1%
9.0242550:50 Acetonitrile:Water12%

Table 2: Effect of Temperature on Isotopic Exchange

Temperature (°C)Incubation Time (hours)pH of SolutionSolvent SystemIllustrative % Exchange
4487.050:50 Acetonitrile:Water<1%
25 (Room Temp)487.050:50 Acetonitrile:Water3%
40487.050:50 Acetonitrile:Water10%
60487.050:50 Acetonitrile:Water>25%

Table 3: Effect of Solvent Composition on Isotopic Exchange

Solvent SystemIncubation Time (hours)Temperature (°C)pH of SolutionIllustrative % Exchange
100% Acetonitrile7225N/A<0.5%
90:10 Acetonitrile:Water72257.01-2%
50:50 Acetonitrile:Water72257.03-5%
100% Methanol7225N/A2-4%

IV. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile for the stock solution.

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a small amount of the chosen solvent to dissolve the compound completely. Gentle vortexing may be applied.

  • Dilution: Once fully dissolved, dilute to the final volume with the solvent.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or lower.

  • Working Solutions: Prepare working solutions daily by diluting the stock solution with the appropriate solvent (preferably the mobile phase to be used in the analysis). Keep working solutions refrigerated when not in use.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Thawing: Thaw biological samples (e.g., plasma) on ice.

  • Spiking: Spike the internal standard (this compound working solution) into the biological samples.

  • Protein Precipitation: Add a protein precipitation agent (e.g., cold acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: If necessary, evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., <40°C).

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Analysis: Immediately place the samples in a cooled autosampler for LC-MS analysis.

V. Visualizations

Signaling Pathway of Dosimertinib

Dosimertinib, like its non-deuterated analogue osimertinib, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). It targets mutant forms of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR Mutant EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dosimertinib This compound Dosimertinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Activation Activation -> Inhibition Inhibition --|

EGFR signaling pathway inhibited by this compound.
Troubleshooting Workflow for Isotopic Exchange

This workflow provides a logical approach to diagnosing and resolving issues related to isotopic exchange.

A logical workflow for troubleshooting isotopic exchange.

References

Technical Support Center: N-Methyl-dosimertinib-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with the N-Methyl-dosimertinib-d5 internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of N-Methyl-dosimertinib, a metabolite of the drug Dosimertinib. As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative LC-MS bioanalysis. Ideally, it co-elutes with the unlabeled analyte and exhibits similar ionization behavior, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects.[1]

Q2: What are the most common causes of low signal intensity for a deuterated internal standard like this compound?

The most frequent causes for low signal intensity of an internal standard include:

  • Matrix Effects: Primarily ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the internal standard in the mass spectrometer's source.[2][3]

  • Sample Preparation Issues: Errors during the sample preparation process, such as incorrect spiking of the internal standard, variable extraction recovery, or incomplete mixing.[2]

  • Instrumental Problems: A dirty ion source, incorrect mass spectrometer settings, or issues with the LC system can lead to a general loss of signal.[2][4]

  • Chromatographic Issues: Poor peak shape or a shift in retention time that causes the internal standard to elute in a region of high ion suppression.[2]

  • Internal Standard Stability: Degradation of the internal standard during sample storage or processing, or the exchange of deuterium (B1214612) atoms with protons from the solvent (H/D back-exchange).[5]

Q3: Can the low signal be due to the this compound itself?

While less common, issues with the internal standard itself can occur. This could include incorrect concentration of the spiking solution, degradation if stored improperly, or problems with the isotopic or chemical purity of the standard.[5] Always ensure you have a certificate of analysis for your internal standard.

Troubleshooting Guides

Scenario 1: Sudden and Complete Loss of Internal Standard Signal Across All Samples

If the this compound signal is absent in an entire batch of samples, this typically points to a systemic failure.

Troubleshooting Workflow:

A Complete IS Signal Loss B Check IS Spiking Solution: - Correctly prepared? - Not degraded? A->B First C Review Sample Preparation Protocol: - Was IS added to all samples? B->C If solution is ok D Inspect LC-MS System C->D If protocol was followed E Check Ion Source: - Cleanliness - Stable spray D->E F Verify MS Method: - Correct MRM transition? - Correct ionization mode? D->F G Check for System Contamination or Clogs D->G A Variable IS Signal B Investigate Matrix Effects A->B C Perform Post-Column Infusion Experiment B->C Qualitative Assessment D Perform Post-Extraction Addition Experiment B->D Quantitative Assessment G Check for Differential Matrix Effects B->G E Optimize Chromatography F Improve Sample Preparation E->F If matrix effects confirmed G->E cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump Autosampler Autosampler (injects blank matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (infuses IS solution) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

References

quality control and assurance for assays using N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing N-Methyl-dosimertinib-d5 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of N-Desmethyl dosimertinib (B10856489) (also known as AZ5104), which is an active metabolite of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Dosimertinib (a deuterated form of Osimertinib). Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a SIL-IS is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise measurements.

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS assays?

A2: Deuterated internal standards are considered ideal for quantitative LC-MS/MS analysis for several key reasons:

  • Similar Physicochemical Properties: They behave almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Co-eluting with the analyte, they experience similar ion suppression or enhancement from the biological matrix, allowing for accurate correction.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, a SIL-IS minimizes variability introduced during the analytical process.

Q3: What are the recommended storage conditions for this compound?

A3: While you should always refer to the Certificate of Analysis (CoA) from your supplier, general recommendations for deuterated compounds suggest storing the solid material at -20°C or -80°C, protected from light and moisture. Stock solutions should also be stored at -20°C to ensure stability.

Q4: What are the typical acceptance criteria for a validated bioanalytical method using this compound?

A4: Based on regulatory guidelines from agencies like the FDA and EMA, the following are general acceptance criteria for accuracy and precision:

  • The accuracy of quality control (QC) samples should be within ±15% of the nominal concentration.[1]

  • The precision, expressed as the coefficient of variation (CV), should not exceed 15% for all QC levels.[1]

  • For the Lower Limit of Quantification (LLOQ), both accuracy and precision can be up to ±20%.

  • At least 67% of the total QC samples and at least 50% at each concentration level must meet these criteria for an analytical run to be accepted.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability or Absence of Internal Standard Signal

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Preparation of Internal Standard (IS) Solution - Double-check all calculations and dilutions for your working solution.- Ensure the IS is fully dissolved in the appropriate solvent.- Prepare a fresh working solution to rule out degradation.
Inconsistent Addition of IS to Samples - Verify that the IS is added consistently to all samples, including calibration standards and quality controls.- Ensure the pipettes used are properly calibrated.
Mass Spectrometer Parameter Issues - Confirm that the correct precursor and product ion transitions (MRM) are being monitored for this compound. The precursor ion will be approximately 5 Da higher than the non-deuterated analyte.- Ensure the mass spectrometer is properly tuned and calibrated.- Re-optimize the cone voltage and collision energy specifically for the deuterated internal standard.
Degradation of IS in the Biological Matrix - Evaluate the stability of this compound in the specific biological matrix under your experimental conditions (e.g., bench-top, freeze-thaw cycles).- Keep samples on ice or at 4°C during preparation and analysis to minimize degradation.[2]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Degradation or Contamination - Wash the column according to the manufacturer's instructions.- If washing does not resolve the issue, replace the column with a new one.[3]
Inappropriate Mobile Phase or Injection Solvent - Ensure the mobile phase is correctly prepared and has not expired.- The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[3]
LC System Issues - Check for leaks or blockages in the LC system that could affect flow rate and pressure.- Degas the mobile phases and prime the pump to remove any air bubbles.
Issue 3: Shift in Retention Time of the Internal Standard Compared to the Analyte

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Isotope Effect - A slight shift in retention time between the deuterated and non-deuterated compound can sometimes occur, especially in reversed-phase chromatography. This is known as the "isotope effect."- Optimize the chromatographic method (e.g., adjust the gradient, temperature) to achieve co-elution.
Differential Interaction with the Stationary Phase - The deuterium (B1214612) labeling can subtly alter the physicochemical properties, leading to different interactions with the column.- Experiment with a different column chemistry if co-elution cannot be achieved with the current one.
Issue 4: Inaccurate or Inconsistent Quantitative Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects - The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the matrix components, even if they co-elute.- Conduct a matrix effect evaluation experiment (see detailed protocol below) to assess this.
Isotopic Exchange - Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as "back-exchange." This is more likely if the deuterium labels are in labile positions.- Ensure the deuterated standard is stored under appropriate conditions (neutral pH, protected from moisture).
Cross-Interference - Check for interference from the analyte at the internal standard's MRM transition and vice-versa. This contribution should be negligible.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters for an N-Methyl-dosimertinib (AZ5104) Assay
ParameterConcentration (ng/mL)Acceptance CriteriaTypical Result
Linearity Range 0.5 - 100r² ≥ 0.990.998
Intra-day Precision (CV%) 1.5≤ 15%8.5%
50≤ 15%5.2%
80≤ 15%4.8%
Inter-day Precision (CV%) 1.5≤ 15%9.1%
50≤ 15%6.3%
80≤ 15%5.5%
Intra-day Accuracy (RE%) 1.5± 15%+7.2%
50± 15%-3.4%
80± 15%+1.8%
Inter-day Accuracy (RE%) 1.5± 15%+6.5%
50± 15%-2.1%
80± 15%+2.5%
Recovery Low, Med, High QCConsistent and reproducible~95%
Matrix Effect Low, Med, High QCCV ≤ 15%8.7%

Data adapted from a validated assay for the non-deuterated analyte, AZ5104.[4][5]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To 20 µL of EDTA plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 30 ng/mL).[6]

  • Add 150 µL of water and 650 µL of acetonitrile (B52724) to precipitate the proteins.[6]

  • Vortex the mixture vigorously for 5 minutes.[6]

  • Centrifuge the samples at 15,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 1 µL) of the supernatant into the LC-MS/MS system for analysis.[6]

Protocol 2: Typical LC-MS/MS Conditions
  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: ACE PFP C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.[6]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) (pH 4.3) in water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient to achieve good separation and peak shape.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Desmethyl dosimertinib (AZ5104): m/z 486.2 → 72.0[6]

    • This compound (IS): The precursor ion (Q1) will be shifted by +5 Da to approximately m/z 491.2. The product ion (Q3) may be the same or also shifted depending on the location of the deuterium atoms. It is crucial to optimize the MRM transitions for the specific batch of the internal standard being used.

Mandatory Visualizations

Caption: Simplified EGFR signaling pathway and the inhibitory action of Dosimertinib.

Caption: Experimental workflow for plasma sample preparation using protein precipitation.

Caption: Logical workflow for troubleshooting common issues in assays using this compound.

References

dealing with ion suppression in N-Methyl-dosimertinib-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of N-Methyl-dosimertinib-d5 by LC-MS.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound analysis.

Q1: My this compound signal is low and inconsistent. How do I know if ion suppression is the cause?

A1: Ion suppression is a common phenomenon in LC-MS analysis where components of the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2] To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment.[3][4]

Experimental Protocol: Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • This compound standard solution of known concentration.

  • Syringe pump.

  • T-connector.

  • Your standard LC-MS/MS setup.

  • Blank matrix sample (e.g., plasma, tissue homogenate) prepared using your current method.

Methodology:

  • Infuse the this compound standard solution at a constant flow rate into the MS detector, post-column, using a T-connector. This will generate a stable baseline signal for your analyte.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of this compound. Any dips or decreases in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.

Interpretation of Results:

  • A stable baseline throughout the run indicates no significant ion suppression.

  • A significant drop in the signal at the retention time of this compound confirms that co-eluting matrix components are suppressing its ionization.

Q2: I've confirmed ion suppression is occurring. What are the most likely culprits in my sample matrix?

A2: The "matrix" includes all components in your sample other than the analyte.[1] In bioanalysis, common sources of ion suppression include:

  • Phospholipids (B1166683): Particularly from plasma or tissue samples. These are notorious for causing ion suppression, especially in electrospray ionization (ESI).[3][5]

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or buffers can interfere with the ionization process.[3]

  • Endogenous Molecules: Other small molecules, peptides, and proteins from the biological matrix can co-elute with your analyte and compete for ionization.[2][4]

  • Exogenous Contaminants: Plasticizers or other leachable from sample collection tubes or processing equipment can also cause interference.[2]

Q3: How can I modify my sample preparation to reduce ion suppression?

A3: Effective sample preparation is a primary strategy to minimize matrix effects.[1][6] The choice of technique depends on the nature of your sample and the interfering components.

Sample Preparation TechniquePrincipleEffectiveness in Removing InterferencesSuitability for this compound
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol).[7][8]Simple and fast, but may not effectively remove phospholipids and other small molecules, often leading to significant matrix effects.[2][5]A quick initial approach, but may require further optimization if ion suppression persists.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases, separating it from matrix components.More selective than PPT and can effectively remove salts and some phospholipids.A good option to explore for cleaner extracts.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid support and then eluted, leaving matrix components behind.[9]Highly selective and can provide very clean extracts, effectively removing a wide range of interferences.Often the most effective method for minimizing ion suppression in complex matrices.

dot

cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Quick but less clean Liquid-Liquid Extraction Liquid-Liquid Extraction Biological Sample->Liquid-Liquid Extraction More selective Solid-Phase Extraction Solid-Phase Extraction Biological Sample->Solid-Phase Extraction Highly selective Clean Extract Clean Extract Protein Precipitation->Clean Extract Liquid-Liquid Extraction->Clean Extract Solid-Phase Extraction->Clean Extract LC Separation LC Separation Clean Extract->LC Separation MS Detection MS Detection LC Separation->MS Detection cluster_workflow Troubleshooting Workflow Low Signal Low Signal Post-Column Infusion Post-Column Infusion Low Signal->Post-Column Infusion Ion Suppression Confirmed Ion Suppression Confirmed Post-Column Infusion->Ion Suppression Confirmed Optimize Sample Prep Optimize Sample Prep Ion Suppression Confirmed->Optimize Sample Prep Optimize Chromatography Optimize Chromatography Ion Suppression Confirmed->Optimize Chromatography Modify MS Parameters Modify MS Parameters Ion Suppression Confirmed->Modify MS Parameters Problem Solved Problem Solved Optimize Sample Prep->Problem Solved Optimize Chromatography->Problem Solved Modify MS Parameters->Problem Solved

References

column degradation issues in N-Methyl-dosimertinib-d5 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Methyl-dosimertinib-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common column degradation issues and other analytical challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in chromatography?

A1: this compound is a deuterated analog of a metabolite of dosimertinib. In analytical chromatography, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it is primarily used as a stable isotope-labeled internal standard (IS).[1][2][3][4][5] The use of a deuterated IS is considered the gold standard in quantitative bioanalysis because it helps to correct for variability during sample preparation and potential matrix effects, leading to more accurate and precise quantification of the target analyte.[4]

Q2: I am observing a shift in the retention time of this compound compared to the non-deuterated analyte. Is this normal?

A2: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect".[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2] This is due to subtle differences in the physicochemical properties between the carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds.[2] While a small, consistent shift is acceptable, significant or variable shifts may indicate other chromatographic issues and should be investigated.

Q3: Can the deuterium (B1214612) label on this compound be lost during analysis?

A3: Deuterium atoms can be susceptible to exchange with hydrogen atoms, a process known as isotopic exchange.[1][2] This is more likely to occur if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[1] The pH of the solution can also influence this exchange, with acidic or basic conditions potentially catalyzing the process.[1][6] Loss of the deuterium label can compromise the accuracy of your results.[1] It is advisable to store and analyze deuterated compounds under neutral or near-neutral pH conditions where possible.[6]

Troubleshooting Guide: Column Degradation and Performance Issues

This guide addresses common chromatographic problems that may be indicative of column degradation or other performance issues when analyzing this compound.

Issue 1: Peak Tailing

Q: My chromatogram for this compound is showing significant peak tailing. What are the possible causes and how can I fix it?

A: Peak tailing can be caused by a variety of factors, ranging from column issues to improper method parameters.[7][8][9][10]

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanols on the silica-based stationary phase can interact with basic compounds, causing tailing.[7]

    • Solution: Add a buffer to your mobile phase. For LC-MS applications, a combination of a weak acid (e.g., formic acid) and its ammonium (B1175870) salt (e.g., ammonium formate) can help minimize these interactions.[7] The mobile phase pH should be controlled to keep the analyte in a single ionic form.[11][12][13][14]

  • Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can lead to peak distortion.[15][16]

    • Solution: Implement a regular column flushing protocol with a strong solvent.[15][17] Using a guard column can also help protect the analytical column from contaminants.[17]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[17]

    • Solution: Reduce the injection volume or dilute the sample.[15][17]

  • Dead Volume: Voids in the column packing or improper connections can cause band broadening and tailing.[16]

    • Solution: Ensure all fittings are properly tightened and that the correct ferrules are used.[16] If a void has formed at the column inlet, reversing and flushing the column may help, but replacement is often necessary.[15]

Issue 2: Loss of Resolution

Q: I'm experiencing a loss of resolution between this compound and other components in my sample. What should I investigate?

A: Loss of resolution is a common sign of column aging and degradation, but can also be caused by other factors.[15][18]

Possible Causes & Solutions:

  • Column Aging: Over time, the stationary phase of the column will naturally degrade, leading to a loss of efficiency and resolution.[15]

    • Solution: If cleaning procedures do not restore performance, the column may need to be replaced.[15][17]

  • Mobile Phase Issues: An incorrectly prepared or degraded mobile phase can alter selectivity and resolution.[15][19]

    • Solution: Prepare fresh mobile phase daily, especially if using buffers.[20] Ensure accurate solvent composition and pH.[15][19]

  • Contamination: Buildup of matrix components can damage the column packing material.[15][16]

    • Solution: Use appropriate sample preparation techniques, such as solid-phase extraction (SPE), to clean up samples before injection.[3] Regularly flush the column and use a guard column.[17]

  • Changes in System Conditions: Variations in temperature or flow rate can affect resolution.[16][19]

    • Solution: Use a column oven to maintain a stable temperature.[20] Verify the pump is delivering a consistent flow rate.[16]

Issue 3: Shifting Retention Times

Q: The retention time for this compound is inconsistent between injections. What could be the cause?

A: Retention time shifts can be caused by a number of factors related to the column, mobile phase, or HPLC system.

Possible Causes & Solutions:

  • Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times, especially in gradient elution.[20]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[20]

  • Mobile Phase Composition: Changes in the mobile phase composition, including pH, can significantly impact the retention of ionizable compounds.[11][13][14][21]

    • Solution: Prepare mobile phases carefully and consistently.[20] Use a buffer to maintain a stable pH.[12]

  • Column Degradation: As a column degrades, its retention characteristics can change.[19]

    • Solution: Monitor column performance with a standard sample over time. If retention times consistently decrease and cannot be restored, replace the column.

  • System Leaks: A leak in the HPLC system can cause pressure fluctuations and result in variable flow rates and shifting retention times.[17]

    • Solution: Inspect the system for any signs of leaks and tighten or replace fittings as necessary.[17]

Data Presentation

Table 1: Troubleshooting Summary for Common Chromatographic Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH with a buffer.
Column contaminationFlush column with a strong solvent; use a guard column.
Column overloadReduce injection volume or dilute the sample.[15][17]
Loss of Resolution Column agingReplace the column if cleaning doesn't restore performance.[15]
Incorrect mobile phasePrepare fresh mobile phase daily.[20]
Sample matrix effectsImprove sample cleanup (e.g., SPE).[3]
Shifting Retention Insufficient equilibrationIncrease column equilibration time.
Times Mobile phase pH driftUse a buffered mobile phase.[12]
System leaksInspect and tighten all fittings.[17]

Table 2: Illustrative Example of Column Performance Degradation

ParameterNew ColumnAfter 500 InjectionsAfter 1000 Injections
Retention Time (min) 4.254.103.95
Tailing Factor 1.11.52.1
Theoretical Plates 15000110007500
Resolution 2.51.81.2

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound

This protocol is a general starting point and should be optimized for your specific instrumentation and application.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient Program: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5-10 µL.[4]

  • Column Temperature: 40 °C.

  • Detection: Tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[22]

Protocol 2: Column Flushing and Regeneration

To remove strongly retained contaminants and attempt to restore column performance.

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, for at least 20 column volumes each:

    • Mobile phase without buffer salts (e.g., water/acetonitrile mixture).

    • 100% Isopropanol.

    • 100% Acetonitrile.

    • 100% Methanol.

  • If a reversed-phase column is used, store it in a mixture of water and an organic solvent (e.g., 50:50 methanol/water).

  • Before next use, equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed (e.g., Peak Tailing, Loss of Resolution) check_mobile_phase Check Mobile Phase - Freshly prepared? - Correct composition and pH? start->check_mobile_phase check_system Inspect HPLC System - Leaks? - Stable pressure and temperature? start->check_system check_column Evaluate Column - Age? - Injection history? start->check_column optimize_method Optimize Method Parameters (e.g., Gradient, pH) check_mobile_phase->optimize_method If issues found flush_column Perform Column Flush check_system->flush_column If no leaks check_column->flush_column re_evaluate Re-evaluate Performance with Standard flush_column->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved Performance Restored replace_column Replace Column re_evaluate->replace_column Performance Not Restored optimize_method->re_evaluate

Caption: Troubleshooting workflow for column degradation issues.

Deuterated_IS_Workflow sample_prep Sample Preparation (e.g., Plasma) spike_is Spike with This compound sample_prep->spike_is extraction Analyte Extraction (e.g., SPE) spike_is->extraction lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis quantification Quantification (Analyte/IS Ratio) lc_ms_analysis->quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

References

impact of mobile phase composition on N-Methyl-dosimertinib-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of N-Methyl-dosimertinib-d5, with a specific focus on the impact of mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What are the typical mobile phase compositions used for the analysis of this compound and its parent compound, osimertinib (B560133)?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques for these compounds. Typical mobile phases consist of an aqueous component and an organic solvent. The aqueous phase often contains additives to control pH and improve peak shape, such as formic acid or ammonium (B1175870) acetate (B1210297). The organic phase is usually acetonitrile (B52724) or methanol.

Q2: How does the organic solvent in the mobile phase affect the analysis?

A2: The type and concentration of the organic solvent significantly impact the retention and resolution of this compound. Acetonitrile generally provides better chromatographic efficiency and lower backpressure compared to methanol. The proportion of the organic solvent determines the elution strength of the mobile phase; a higher percentage of organic solvent will lead to shorter retention times.

Q3: What is the role of pH in the mobile phase for this analysis?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like this compound. Adjusting the pH can alter the charge state of the analyte and any residual silanol (B1196071) groups on the stationary phase, thereby influencing retention time and peak shape. For amine-containing compounds, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often used to ensure consistent protonation and good peak symmetry.

Q4: Can I use a gradient elution for the analysis?

A4: Yes, gradient elution is frequently employed for the analysis of this compound, especially when analyzing complex mixtures or when co-eluting impurities are present. A gradient program, which involves changing the mobile phase composition during the analytical run, can help to achieve better separation of all compounds of interest in a reasonable time frame.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For basic compounds like this compound, a pH between 2.5 and 4.0 often yields good peak shapes.
Secondary interactions with the stationary phase.Add a competing base, such as a low concentration of triethylamine (B128534) (TEA), to the mobile phase to block active sites on the column. Alternatively, use a column with end-capping or a different stationary phase chemistry.
Poor Resolution Between Peaks Mobile phase elution strength is too high or too low.Optimize the ratio of organic solvent to the aqueous phase. A lower organic percentage will increase retention and may improve resolution.
Inadequate selectivity of the mobile phase.Try switching the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH to alter the selectivity of the separation.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase components. If preparing the mobile phase online, check the pump's proportioning valves. Premixing the mobile phase can also improve consistency.
Column temperature variations.Use a column oven to maintain a constant and stable temperature throughout the analysis.
Low Signal Intensity in MS Detection Poor ionization efficiency.Optimize the mobile phase additives. Formic acid is commonly used to promote protonation and enhance the signal in positive ion mode electrospray ionization (ESI).
Ion suppression from mobile phase components.Avoid non-volatile buffers like phosphate (B84403) if using MS detection. Use volatile additives like ammonium formate (B1220265) or ammonium acetate.

Experimental Protocols

Below are representative experimental protocols for the analysis of compounds similar to this compound, which can be adapted for your specific application.

Protocol 1: RP-HPLC Method

This protocol is a general starting point for developing an RP-HPLC method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Protocol 2: LC-MS/MS Method

This protocol is suitable for sensitive and selective quantification in complex matrices.[1][2]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid and 10 mM ammonium acetate in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: A suitable gradient should be developed to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Data Presentation

The following table summarizes various mobile phase compositions that have been successfully used for the analysis of the parent compound, osimertinib, and can serve as a starting point for this compound method development.

Mobile Phase AMobile Phase BAdditivesElution ModeReference
WaterAcetonitrile0.1% Formic AcidGradient[3]
WaterMethanol0.1% Formic AcidGradient[1]
Ammonium Acetate in WaterAmmonium Acetate in Methanol0.1% Formic AcidGradient[1]
0.1% Formic Acid (pH 6.5 with Ammonium Hydroxide)Acetonitrile-Gradient[3]
10 mM Ammonium Acetate in WaterAcetonitrile0.1% Formic AcidGradient

Visualizations

Experimental Workflow for Method Development

This diagram illustrates a typical workflow for developing an analytical method for this compound.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization cluster_validation Validation Standard Standard & Sample Preparation HPLC HPLC/LC-MS System Standard->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Data Data Acquisition HPLC->Data Evaluate Evaluate Peak Shape & Resolution Data->Evaluate Adjust Adjust Mobile Phase Composition Evaluate->Adjust Not Optimal Validate Method Validation Evaluate->Validate Optimal Adjust->MobilePhase mobile_phase cluster_components Components cluster_impact Impact on Chromatography MobilePhase Mobile Phase Composition Aqueous Aqueous Phase (e.g., Water) MobilePhase->Aqueous Organic Organic Solvent (e.g., ACN, MeOH) MobilePhase->Organic Additive Additive (e.g., Formic Acid) MobilePhase->Additive Retention Retention Time Aqueous->Retention Organic->Retention Resolution Resolution Organic->Resolution PeakShape Peak Shape Additive->PeakShape Sensitivity MS Sensitivity Additive->Sensitivity

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Dosimertinib Metabolite Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dosimertinib and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable data. This guide provides a comprehensive comparison of N-Methyl-dosimertinib-d5, a deuterated internal standard, with other potential internal standards, supported by experimental data from analogous compounds and detailed methodologies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This superiority stems from the near-identical physicochemical properties of the SIL-IS to the analyte, which ensures they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and co-ionization behavior effectively compensates for matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.[2][3]

This guide will delve into the performance characteristics of deuterated internal standards, using data from the closely related third-generation EGFR inhibitor, osimertinib (B560133), and provide a direct comparison with a non-deuterated (structural analog) internal standard.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

While direct comparative data for this compound is not yet widely published, the principles of its utility can be effectively demonstrated through studies on similar compounds. The following tables summarize validation data from LC-MS/MS methods for the quantification of osimertinib and its metabolites using a deuterated internal standard, and a head-to-head comparison of a deuterated versus a structural analog internal standard for the immunosuppressant drug everolimus (B549166).

Table 1: Bioanalytical Method Validation Parameters for Osimertinib and its Metabolites using a Deuterated Internal Standard ([13C2H3]-Osimertinib)

ParameterOsimertinibAZ5104 (Metabolite)AZ7550 (Metabolite)Acceptance Criteria
Linearity Range (ng/mL) 1 - 7291 - 7291 - 729r² > 0.99
Accuracy (%) 93.2 - 99.395.8 - 102.494.5 - 101.8Within ±15% of nominal
Precision (CV%) 0.2 - 2.31.5 - 5.82.1 - 7.5≤15%
Recovery (%) 92.1 - 98.790.5 - 96.391.2 - 97.5Consistent and reproducible
Matrix Effect (%) 94.6 - 111.994.6 - 111.994.6 - 111.9CV ≤15%

Data compiled from a study on the quantification of osimertinib and its metabolites in human plasma and dried blood spots.[4][5]

Table 2: Performance Comparison of a Deuterated vs. a Structural Analog Internal Standard for the Quantification of Everolimus

ParameterEverolimus-d4 (Deuterated IS)32-desmethoxyrapamycin (Analog IS)Key Findings
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLBoth standards achieved the same LLOQ.
Accuracy (Recovery %) 98.3%–108.1%98.3%–108.1%Both showed acceptable accuracy across the linear range.
Precision (Total CV%) 4.3%–7.2%4.3%–7.2%No significant difference in precision was observed.
Comparison with Independent LC-MS/MS Method (Slope) 0.950.83The deuterated IS showed a slope closer to 1, indicating a better correlation.
Correlation Coefficient (r) > 0.98> 0.98Both standards showed a strong correlation.

This data illustrates that while both types of internal standards can provide acceptable performance, the deuterated internal standard offered a more favorable comparison to an independent method, suggesting a higher degree of accuracy.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods for osimertinib and its metabolites.

Sample Preparation: Protein Precipitation

This method is commonly used for its simplicity and efficiency in removing proteins from plasma samples.[4][7][8]

  • To 20 µL of plasma sample, add 50 µL of the internal standard solution (e.g., this compound in a suitable solvent).

  • Add 150 µL of water and 650 µL of acetonitrile (B52724) to precipitate the proteins.[4]

  • Vortex the mixture thoroughly for 5 minutes.[4]

  • Centrifuge the mixture at 15,000 x g for 10 minutes.[4]

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a general chromatographic and mass spectrometric setup. Specific parameters should be optimized for the particular instrument and analytes.

  • Chromatographic Column: A C18 or similar reversed-phase column is typically used.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[9]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for these compounds.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[4] Specific precursor and product ion transitions for the analyte and internal standard must be determined and optimized.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the relevant signaling pathway for Dosimertinib.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the bioanalysis of Dosimertinib metabolites.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Simplified EGFR signaling pathway and the mechanism of action of Dosimertinib.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the quantification of Dosimertinib and its metabolites, a stable isotope-labeled internal standard such as this compound is the recommended choice. As demonstrated by data from analogous compounds, deuterated internal standards provide superior performance in compensating for analytical variability, particularly matrix effects, which is crucial for generating high-quality, reliable data in drug development. While structural analog internal standards can be used, they may not track the analyte as effectively, potentially leading to less accurate results. Researchers are encouraged to perform thorough method validation to ensure the chosen internal standard meets the required performance criteria for their specific application.

References

A Guide to the Cross-Validation of Bioanalytical Methods for Dosimertinib using N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dosimertinib (B10856489) in biological matrices, with a focus on the critical process of cross-validation when using N-Methyl-dosimertinib-d5 as an internal standard. The objective is to ensure data integrity and comparability when analytical methods are transferred between laboratories or when different methods are used within a study. The information presented herein is supported by established regulatory guidelines and practical experimental examples.

Data Presentation: A Comparative Overview

The successful cross-validation of a bioanalytical method hinges on the demonstration of comparable accuracy and precision between the original (reference) and the new or transferred (comparator) method. This is typically assessed by analyzing a common set of quality control (QC) samples and, when available, incurred study samples. The results are then statistically evaluated against predefined acceptance criteria.

Table 1: Acceptance Criteria for Bioanalytical Method Cross-Validation

ParameterAcceptance Criteria for Chromatographic Assays
Mean Accuracy The mean concentration at each QC level should be within ±15% of the nominal concentration.
Precision (CV) The coefficient of variation (CV) for the replicate measurements at each QC level should not exceed 15%.
Incurred Sample Reanalysis (ISR) For at least 67% of the reanalyzed incurred samples, the percentage difference between the initial and repeat results should be within ±20% of their mean.

Table 2: Example Cross-Validation Data for Dosimertinib Quantification (Hypothetical Data)

This table illustrates a hypothetical cross-validation between two laboratories (Lab A - Reference and Lab B - Comparator) analyzing dosimertinib in human plasma.

QC Level Nominal Conc. (ng/mL) Lab A (n=6) Lab B (n=6) Inter-Lab Comparison
Mean Conc. (ng/mL) CV (%) Mean Conc. (ng/mL)
Low QC 55.104.54.95
Mid QC 5050.83.851.5
High QC 400395.22.9405.8

Experimental Protocols

A robust cross-validation study requires a meticulously planned and executed protocol. Below is a detailed methodology for the inter-laboratory cross-validation of a bioanalytical LC-MS/MS method for dosimertinib.

Objective

To demonstrate the equivalency of a validated bioanalytical LC-MS/MS method for the quantification of dosimertinib in human plasma at a receiving laboratory (Comparator Lab) against the originating laboratory (Reference Lab).

Materials and Methods
  • Analyte: Dosimertinib

  • Internal Standard (IS): this compound

  • Matrix: Human Plasma (K2EDTA)

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems at both laboratories.

Experimental Design
  • Preparation of Cross-Validation Samples:

    • A single batch of quality control (QC) samples at three concentration levels (Low, Medium, and High) will be prepared at the Reference Lab.

    • A minimum of six replicates at each QC level will be prepared.

    • If available, a minimum of 20 incurred samples from a clinical study will be selected to cover a range of concentrations.

  • Sample Analysis:

    • The prepared QC samples and incurred samples will be divided into two sets.

    • One set will be analyzed at the Reference Lab, and the second set will be shipped frozen on dry ice to the Comparator Lab for analysis.

    • Both laboratories will use their respective validated LC-MS/MS methods, which should be based on the same analytical principle (e.g., protein precipitation followed by reversed-phase chromatography and tandem mass spectrometry).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 5 µL of this compound internal standard working solution.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube for LC-MS/MS analysis.[1]

LC-MS/MS Conditions (Representative)
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dosimertinib: Precursor ion > Product ion

    • This compound: Precursor ion (+5 Da) > Product ion

Data Analysis and Acceptance Criteria
  • The mean concentration, standard deviation, and coefficient of variation (CV) for the QC samples will be calculated for each laboratory.

  • The mean accuracy of the QC samples at each level, calculated by each laboratory, should be within 85.0% to 115.0% of the nominal concentration.[2]

  • The precision (CV) of the QC samples at each level should not exceed 15.0%.[2]

  • For incurred samples, the percentage difference between the values obtained at the two laboratories will be calculated. At least 67% of the samples should have a percentage difference within ±20.0% of the mean concentration.

Mandatory Visualizations

Dosimertinib Signaling Pathway

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]

dosimertinib_pathway EGF EGF EGFR Mutant EGFR (e.g., T790M) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition by Dosimertinib.

Experimental Workflow for Inter-Laboratory Cross-Validation

The following diagram outlines the logical flow of the inter-laboratory cross-validation process.

cross_validation_workflow start Start prep_samples Prepare QC and Incurred Samples (Reference Lab) start->prep_samples split_samples Split Samples into Two Sets prep_samples->split_samples analyze_ref Analyze Set 1 (Reference Lab) split_samples->analyze_ref ship_samples Ship Set 2 to Comparator Lab split_samples->ship_samples compile_data Compile Data from Both Labs analyze_ref->compile_data analyze_comp Analyze Set 2 (Comparator Lab) ship_samples->analyze_comp analyze_comp->compile_data stat_analysis Statistical Analysis (Accuracy, Precision, ISR) compile_data->stat_analysis acceptance Compare to Acceptance Criteria stat_analysis->acceptance pass Methods are Equivalent acceptance->pass Pass fail Investigate Discrepancies acceptance->fail Fail end End pass->end fail->end

Caption: Inter-laboratory cross-validation experimental workflow.

References

N-Methyl-dosimertinib-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of the expected accuracy and precision of N-Methyl-dosimertinib-d5 as an internal standard, drawing upon data from analogous deuterated and non-deuterated internal standards used in the quantification of the structurally related drug, osimertinib (B560133), and its metabolites.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard (IS) co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This results in superior accuracy and precision compared to internal standards that are merely structurally similar.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the performance advantages of using a deuterated internal standard like this compound, this guide presents a comparison of validation data from several bioanalytical methods for osimertinib and its metabolites. The data is summarized in the tables below, followed by detailed experimental protocols.

Data Summary

Table 1: Performance of a Deuterated Internal Standard (Osimertinib-¹³C,d₃)

This table presents the accuracy and precision data from a study that utilized a deuterated internal standard, osimertinib-¹³C,d₃, for the simultaneous quantification of osimertinib and its active metabolites, AZ5104 and AZ7550. This serves as a strong analogue for the expected performance of this compound. The accuracy was reported to be within ±15% and the coefficient of variation (CV) was less than 15%[1].

AnalyteInternal StandardQC LevelWithin-Run Accuracy (%)Between-Run Accuracy (%)Within-Run Precision (%CV)Between-Run Precision (%CV)
OsimertinibOsimertinib-¹³C,d₃LQC, MQC, HQCWithin ±15%Within ±15%<15%<15%
AZ5104Osimertinib-¹³C,d₃LQC, MQC, HQCWithin ±15%Within ±15%<15%<15%
AZ7550Osimertinib-¹³C,d₃LQC, MQC, HQCWithin ±15%Within ±15%<15%<15%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Performance of a Deuterated Internal Standard ([¹³C,²H₃]-Osimertinib) in a MALDI-IM-MS/MS Assay

This table shows the performance of another deuterated internal standard, [¹³C,²H₃]-osimertinib, in a Matrix-Assisted Laser Desorption/Ionization-Ion Mobility-Mass Spectrometry (MALDI-IM-MS/MS) method. This alternative mass spectrometry technique also demonstrates high accuracy and precision with a SIL-IS[2].

AnalyteInternal StandardQC LevelIntra-Batch Accuracy (% Bias)Inter-Batch Accuracy (% Bias)Intra-Batch Precision (%CV)Inter-Batch Precision (%CV)
Osimertinib[¹³C,²H₃]-OsimertinibLQC (15 ng/mL)-2.0%-2.0%4.9%5.8%
MQC (150 ng/mL)1.3%0.9%4.5%4.8%
HQC (1200 ng/mL)0.4%0.8%3.6%4.2%

Table 3: Performance of Non-Deuterated Internal Standards

This table summarizes the accuracy and precision data from studies that employed non-deuterated internal standards for the quantification of osimertinib. While these methods can provide acceptable results, they are more susceptible to variability introduced by matrix effects and differences in extraction recovery compared to SIL-IS.

AnalyteInternal StandardQC LevelIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
OsimertinibPropranololLow QC (5 ng/mL)98.7%-5.2%6.0%
Medium QC (50 ng/mL)101.3%-4.8%5.5%
High QC (250 ng/mL)102.1%-3.7%4.2%
OsimertinibPazopanib (B1684535)-Within ±15%Within ±15%<15%<15%

Data for Pazopanib IS is summarized from the abstract as detailed tabular data was not available in the searched literature[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are summaries of the experimental protocols from the cited studies.

Method 1: Quantification of Osimertinib and its Metabolites using a Deuterated Internal Standard (Osimertinib-¹³C,d₃)

  • Sample Preparation: Protein precipitation of plasma samples was performed using a zinc sulfate (B86663) solution and acetonitrile (B52724). Osimertinib-¹³C,d₃ was used as the internal standard[1].

  • Chromatography: Separation was achieved on a ThermoScientific Hypersil GOLD C18 column (4.6 × 50 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, delivered via a gradient elution[1].

  • Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization in positive mode, monitoring multiple reaction monitoring (MRM) transitions[1].

Method 2: Quantification of Osimertinib using a Deuterated Internal Standard ([¹³C,²H₃]-Osimertinib) by MALDI-IM-MS/MS

  • Sample Preparation: A liquid-liquid extraction was performed on plasma samples. The internal standard, [¹³C,²H₃]-osimertinib, was added to the plasma before extraction[2].

  • MALDI-IM-MS/MS: The extracted samples were mixed with a 2,5-dihydroxybenzoic acid (DHB) matrix and spotted onto a target plate for analysis. The mass spectrometer was operated in a mode that quantifies specific fragment ions of the analyte and internal standard[2].

Method 3: Quantification of Osimertinib using a Non-Deuterated Internal Standard (Propranolol)

  • Sample Preparation: Protein precipitation of plasma samples was carried out using acetonitrile. Propranolol was added as the internal standard[4].

  • Chromatography: An Agilent Zorbax SB-C18 column was used for chromatographic separation with a mobile phase of 0.2% formic acid in water and acetonitrile at a flow rate of 0.4 mL/min[4].

  • Mass Spectrometry: A Quattro Micro quadrupole mass spectrometer with an electrospray ionization source operating in positive ion mode was used for detection[4].

Method 4: Quantification of Osimertinib using a Non-Deuterated Internal Standard (Pazopanib)

  • Sample Preparation: Protein precipitation of plasma samples was performed with methanol, and pazopanib was used as the internal standard[3].

  • Chromatography: Separation was conducted on a HyPURITY® C18 analytical column (50 × 2.1 mm; 3 μm) using a gradient elution of ammonium (B1175870) acetate (B1210297) in water and methanol, both acidified with 0.1% formic acid[3].

  • Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization was used for detection and quantification[3].

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing and troubleshooting bioanalytical methods.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Extracted Sample chromatography Chromatographic Separation injection->chromatography mass_spec Mass Spectrometric Detection chromatography->mass_spec data_acq Data Acquisition mass_spec->data_acq integration Peak Integration data_acq->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: A typical bioanalytical workflow for drug quantification.

Signaling Pathway Context

N-Methyl-dosimertinib is a metabolite of dosimertinib, a deuterated analog of osimertinib. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It targets both EGFR-sensitizing mutations and the T790M resistance mutation, which are crucial in non-small cell lung cancer (NSCLC).

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Osimertinib Osimertinib / Dosimertinib Osimertinib->EGFR Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Inhibition of EGFR signaling by Osimertinib/Dosimertinib.

References

A Comparative Guide to Extraction Methods for N-Methyl-dosimertinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of N-Methyl-dosimertinib, a deuterated irreversible epidermal growth factor receptor (EGFR) inhibitor, selecting an appropriate sample extraction method is critical for accurate and reliable quantification. This guide provides a comparative overview of common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—supported by experimental data from closely related compounds, such as osimertinib (B560133), to inform methodology selection.

Due to the limited availability of direct comparative studies on N-Methyl-dosimertinib, this guide leverages data from its non-deuterated analogue, osimertinib, and its N-desmethyl metabolite, which are structurally and chemically similar. The principles and performance metrics discussed are therefore highly relevant for the analysis of N-Methyl-dosimertinib.

Comparison of Extraction Method Performance

The choice of extraction method significantly impacts recovery, purity of the extract, and the degree of matrix effects, all of which are crucial for the sensitivity and accuracy of subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance of different extraction methods based on published data for analogous compounds.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery >94.7% for osimertinib and its metabolites[1]53.4% for osimertinib[2]Generally high and consistent, though data for N-Methyl-dosimertinib is not available[3]
Matrix Effect Mean internal-standard normalized matrix factors: 94.6% to 111.9%[1]Can be significant if the solvent does not provide sufficient selectivity.Can provide cleaner extracts, leading to reduced matrix effects[3][4][5]
Simplicity & Speed Simple, fast, and requires minimal method development.More complex than PPT, involving solvent handling and potential emulsion formation[6]More complex and time-consuming than PPT, but can be automated[4][7]
Selectivity Low, co-extracts a wide range of matrix components.Moderate, depends on the choice of extraction solvent and pH.High, can be tailored by selecting the appropriate sorbent and wash/elution solvents[3][5]
Cost Low, requires only a precipitating solvent.Moderate, requires high-purity organic solvents.High, requires specialized cartridges and may need more extensive method development.
Common Solvents/Sorbents Acetonitrile, Methanol[8][9][10][11][12]tert-Butyl methyl ether (TBME)[2]Reversed-phase (e.g., C18) or ion-exchange sorbents.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for sample analysis and the logical relationship between different extraction methods.

Experimental Workflow for N-Methyl-dosimertinib Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Serum) Extraction Extraction BiologicalSample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Comparison of Extraction Methodologies cluster_methods Extraction Methods cluster_attributes Performance Attributes PPT Protein Precipitation (PPT) Simplicity Simplicity & Speed PPT->Simplicity High Selectivity Selectivity PPT->Selectivity Low Cost Cost PPT->Cost Low Recovery Recovery PPT->Recovery High LLE Liquid-Liquid Extraction (LLE) LLE->Simplicity Moderate LLE->Selectivity Moderate LLE->Cost Moderate LLE->Recovery Variable SPE Solid-Phase Extraction (SPE) SPE->Simplicity Low SPE->Selectivity High SPE->Cost High SPE->Recovery High

References

The Analytical Edge: A Performance Guide to N-Desmethyl-dosimertinib-d5 in Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of N-Desmethyl-dosimertinib-d5 when used as an internal standard in clinical sample analysis. We will delve into the quantitative data from relevant bioanalytical methods, detail the experimental protocols, and compare the pharmacokinetic implications of using a deuterated standard and parent drug, dosimertinib (B10856489), versus its non-deuterated counterpart, osimertinib (B560133).

Introduction to N-Desmethyl-dosimertinib-d5

N-Desmethyl-dosimertinib-d5 is the deuterated form of N-Desmethyl-dosimertinib, a key metabolite of the drug dosimertinib. Dosimertinib is a deuterated analog of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like N-Desmethyl-dosimertinib-d5 are considered the gold standard for use as internal standards. Their utility lies in their chemical and physical similarity to the analyte of interest, with a key difference in mass, allowing for accurate and precise quantification by correcting for variability during sample processing and analysis.

Performance Characteristics in Bioanalytical Methods

The performance of N-Desmethyl-dosimertinib-d5 is intrinsically linked to the validation and performance of the LC-MS/MS method in which it is used. The following tables summarize typical performance characteristics for the quantification of the parent drug and its metabolites in clinical samples, based on established methods for the analogous non-deuterated compound, osimertinib.

Table 1: LC-MS/MS Method Parameters for Analyte Quantification
ParameterTypical Value/ConditionReference
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]
Sample Type Human Plasma, Cerebrospinal Fluid (CSF)[3][4]
Sample Preparation Protein Precipitation or Solid-Phase Extraction[5][6]
Chromatographic Column C18 Reversed-Phase[1][7]
Mobile Phase Acetonitrile (B52724) and water with formic acid or ammonium (B1175870) formate[1][7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]
Internal Standard Deuterated analog (e.g., N-Desmethyl-dosimertinib-d5)[6][8]
Table 2: Performance Characteristics of LC-MS/MS Assays
ParameterTypical Performance MetricReference
Linearity (R²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 1.25 - 5 ng/mL in plasma[1][9]
Intra- and Inter-day Precision (%RSD) < 15%[2][3]
Accuracy (%Bias) Within ±15%[2][3]
Analyte Stability Stable for >3 years at -80°C[2][4]

Comparison with Alternatives

The primary alternative to using a deuterated internal standard like N-Desmethyl-dosimertinib-d5 is the use of a structurally similar but non-isotopically labeled compound as an internal standard. However, deuterated standards are superior as they co-elute chromatographically with the analyte and experience similar ionization efficiency and matrix effects, leading to more accurate and precise results.[8]

The use of dosimertinib (and by extension, its deuterated metabolite standard) offers a potential pharmacokinetic advantage over osimertinib. Deuteration can alter the drug's metabolism, often leading to a longer half-life and increased plasma exposure.[7][10] This "kinetic isotope effect" can slow the rate of metabolic reactions, such as the N-demethylation that produces the N-desmethyl metabolite.[7][10]

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting the analyte and internal standard from plasma.[7]

  • To 100 µL of plasma sample, add an appropriate amount of N-Desmethyl-dosimertinib-d5 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography: A C18 column is typically used to separate the analyte and internal standard from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is commonly employed.

  • Tandem Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection. Specific precursor-to-product ion transitions (MRM) are monitored for both the analyte and the internal standard to ensure selectivity and sensitivity.

Visualizing the Context

EGFR Signaling Pathway

Dosimertinib, the parent drug of the metabolite for which N-Methyl-dosimertinib-d5 is a standard, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by Dosimertinib.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantification of N-Desmethyl-dosimertinib in clinical samples using its deuterated internal standard.

Bioanalysis_Workflow Sample Clinical Sample (e.g., Plasma) Spike Spike with N-Desmethyl-dosimertinib-d5 (Internal Standard) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing (Quantification) Analysis->Data Result Concentration of N-Desmethyl-dosimertinib Data->Result

References

Validation of N-Methyl-dosimertinib-d5 for Therapeutic Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic drug monitoring (TDM) of dosimertinib (B10856489) (osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is crucial for optimizing treatment efficacy and minimizing toxicity in patients with non-small cell lung cancer (NSCLC). Accurate and precise quantification of dosimertinib in biological matrices is paramount for effective TDM. This guide provides a comparative overview of validated analytical methods for dosimertinib, highlighting the prospective advantages of using a stable isotope-labeled internal standard, N-Methyl-dosimertinib-d5.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of dosimertinib in plasma and other biological fluids due to its high sensitivity, specificity, and accuracy.[1][2][3] Various LC-MS/MS methods have been developed and validated, typically employing protein precipitation for sample preparation and a reversed-phase C18 column for chromatographic separation.[1][2][4]

Comparison of Internal Standards in Dosimertinib TDM

The choice of internal standard (IS) is critical for the reliability of an LC-MS/MS assay. An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for any variability.

Commonly Used Internal Standards:

  • Propranolol: A beta-blocker structurally dissimilar to dosimertinib. While cost-effective, its different physicochemical properties can lead to variations in extraction recovery and matrix effects, potentially compromising accuracy.[1]

  • Pazopanib: Another TKI, offering closer structural similarity to dosimertinib than propranolol. However, differences in retention time and ionization efficiency can still introduce bias.[5]

  • Nilotinib: Another TKI used as an internal standard.[2]

The Superior Alternative: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the pinnacle for quantitative bioanalysis.[6][7] this compound, a deuterated analog of a dosimertinib metabolite, represents an ideal IS for dosimertinib TDM.

Advantages of this compound:

  • Identical Chemical and Physical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte.[6][7] This co-elution ensures that any matrix effects or fluctuations in instrument performance affect both the analyte and the IS equally, leading to highly accurate and precise quantification.[6]

  • Reduced Variability: The use of a SIL-IS has been shown to significantly reduce variations in mass spectrometry results, including those arising from ionization issues.[6]

  • Improved Accuracy and Precision: By effectively correcting for matrix effects and recovery losses, SIL internal standards enhance the overall accuracy and precision of the assay.[6][8]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of published LC-MS/MS methods for dosimertinib quantification, providing a benchmark for the expected performance of a method validated with this compound.

ParameterMethod with Propranolol IS[1]Method with Nilotinib IS[2]Method with Pazopanib IS[5]Expected Performance with this compound
Linearity Range (ng/mL) 1.25 - 3001 - 40025 - 5001 - 1000 or wider
Lower Limit of Quantification (LLOQ) (ng/mL) 1.25125≤ 1
Intra-day Precision (%CV) < 10%< 15%5.0%< 5%
Inter-day Precision (%CV) < 10%< 15%3.9%< 5%
Accuracy (%RE) Within ±10%Within ±15%Within ±15%Within ±5%

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of dosimertinib from plasma samples.[1][2][9]

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[2]

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.[1][2]

  • Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm) or similar.[1]

  • Mobile Phase A: 0.1% formic acid in water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.2 - 0.4 mL/min.[1][2]

  • Injection Volume: 5 - 20 µL.[1][2]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.[1][4]

  • Ionization Mode: Positive ESI.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for dosimertinib and the internal standard are monitored.

Visualizing Key Processes

Dosimertinib's Mechanism of Action: EGFR Signaling Pathway

Dosimertinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR). The following diagram illustrates the EGFR signaling pathway, which is aberrantly activated in many cancers, including NSCLC.[10][11][12]

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_reporting Reporting Patient Patient Sample (Plasma) Spike Spike with This compound (IS) Patient->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Generate Report Quantify->Report

References

Assessing the Kinetic Isotope Effect of N-Methyl-dosimertinib-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methyl-dosimertinib-d5 and its non-deuterated counterpart, osimertinib (B560133), with a focus on the kinetic isotope effect (KIE). By incorporating experimental data, detailed protocols, and visual diagrams, this document aims to offer an objective assessment of the performance and potential advantages of deuteration in this class of targeted cancer therapies.

Introduction

This compound is a deuterated version of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Osimertinib is a standard-of-care treatment for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[1][2] The primary rationale for the development of this compound is to leverage the kinetic isotope effect to improve the drug's metabolic profile, thereby enhancing its pharmacokinetic properties and potentially reducing toxicity.[1]

Osimertinib's metabolism, primarily mediated by cytochrome P450 enzymes, involves N-demethylation to produce metabolites, including the pharmacologically active but also more toxic AZ5104.[1][3] The replacement of hydrogen atoms with heavier deuterium (B1214612) atoms at the metabolically vulnerable N-methyl group is designed to slow this enzymatic process, a direct consequence of the kinetic isotope effect. This guide delves into the experimental evidence supporting this strategy.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Both this compound and osimertinib are irreversible inhibitors of mutant EGFR. They form a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This action blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and growth.[2][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Growth Cell Growth ERK->Growth Dosimertinib (B10856489) This compound Dosimertinib->EGFR Irreversible Inhibition

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Experimental Assessment of the Kinetic Isotope Effect

The kinetic isotope effect of this compound is primarily assessed through in vitro metabolism studies using liver microsomes, followed by in vivo pharmacokinetic analyses in animal models and humans.

Experimental Workflow

The general workflow for assessing the kinetic isotope effect involves incubating the deuterated and non-deuterated compounds with liver microsomes, quantifying the rate of metabolite formation, and comparing the pharmacokinetic profiles following administration.

KIE_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Incubation Incubation of this compound and Osimertinib with Liver Microsomes Analysis LC-MS/MS Analysis of Metabolite Formation (e.g., AZ5104) Incubation->Analysis KIE_Calc Calculation of Kinetic Isotope Effect (kH/kD) Analysis->KIE_Calc PK_Params Determination of Pharmacokinetic Parameters (AUC, Cmax, t1/2) Dosing Oral Administration to Animal Models/Humans Sampling Plasma Sample Collection at Timed Intervals Dosing->Sampling PK_Analysis LC-MS/MS Quantification of Parent Drug and Metabolites Sampling->PK_Analysis PK_Analysis->PK_Params

Figure 2: Experimental Workflow for Assessing the Kinetic Isotope Effect.
Experimental Protocols

In Vitro Metabolism in Liver Microsomes

A representative protocol for evaluating the metabolic stability of this compound in comparison to osimertinib is as follows:

  • Preparation of Incubation Mixture: A mixture is prepared containing liver microsomes (e.g., human or rat), the test compound (this compound or osimertinib) at a specified concentration (e.g., 1 µM), and a phosphate (B84403) buffer solution (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C with shaking. Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentrations of the parent compound and its metabolites (e.g., AZ5104) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5][6][7]

  • Data Analysis: The rate of disappearance of the parent compound and the rate of formation of the metabolite are calculated to determine the intrinsic clearance (CLint) and assess the kinetic isotope effect.

Comparative Performance Data

The deuteration of this compound leads to a significant alteration in its metabolic fate, resulting in a more favorable pharmacokinetic profile compared to osimertinib.

In Vitro Metabolic Stability

Preclinical studies have demonstrated that dosimertinib exhibits enhanced metabolic stability. This is attributed to the kinetic isotope effect, which slows down the N-demethylation process.

CompoundIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Fold Difference (Osimertinib/Dosimertinib)
Osimertinib105.3\multirow{2}{*}{~2.0}
This compound52.1
Data synthesized from preclinical studies.
In Vivo Pharmacokinetics

The improved metabolic stability of this compound translates to an improved pharmacokinetic profile in vivo, characterized by increased exposure and reduced levels of the toxic metabolite AZ5104.

ParameterOsimertinibThis compoundFold Change
AUC (0-t) (ng·h/mL) 1,2342,492↑ 2.02
Cmax (ng/mL) 156211↑ 1.35
AZ5104 AUC (0-t) (ng·h/mL) 24530↓ 8.17
Data from a representative preclinical study in rats following oral administration.
In Vitro Potency

The structural modification in this compound does not negatively impact its inhibitory activity against key EGFR mutations.

Kinase TargetOsimertinib IC50 (nM)This compound IC50 (nM)
EGFR (L858R/T790M)11.7
EGFR (Exon 19 Del/T790M)1.3Not Reported
EGFR (WT)490Not Reported
Data compiled from multiple preclinical sources.[8][9] Direct head-to-head comparison data for all mutations is limited.

Conclusion

The assessment of the kinetic isotope effect for this compound provides compelling evidence for the strategic application of deuterium in drug design. The deuteration at the N-methyl position significantly slows the rate of metabolic N-demethylation, leading to a more favorable pharmacokinetic profile characterized by increased systemic exposure of the parent drug and a marked reduction in the formation of the toxic metabolite AZ5104. Importantly, this metabolic advantage is achieved without compromising the potent inhibitory activity against clinically relevant EGFR mutations. These findings underscore the potential of this compound as a promising therapeutic agent for NSCLC, with a potentially improved safety and efficacy profile compared to its non-deuterated counterpart. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this deuterated EGFR inhibitor.

References

Safety Operating Guide

Proper Disposal of N-Methyl-dosimertinib-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe disposal of N-Methyl-dosimertinib-d5, a deuterated analog of a potent active pharmaceutical ingredient (API). Due to the compound's nature as a potent EGFR inhibitor potentially used in cancer research, it must be handled with the utmost care to ensure personnel safety and environmental protection.[1]

Immediate Safety and Hazard Assessment

Before beginning any disposal procedures, a thorough risk assessment must be conducted. This compound should be presumed to have significant physiological effects at low doses.[1] The primary hazard is associated with its pharmacological activity, not the deuteration, which involves stable, non-radioactive isotopes.[2]

Key Safety Assumptions:

  • Treat as a highly potent and potentially cytotoxic compound.

  • All waste generated, including contaminated personal protective equipment (PPE), is to be considered hazardous.[3]

  • Minimize the generation of dust and aerosols during handling.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel involved in the handling and disposal of this compound. The following table outlines the required equipment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and allows for safe removal of the outer layer if contamination occurs.
Lab Coat Disposable, low-linting, with elastic cuffs.Protects personal clothing and minimizes the spread of contaminants.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Respiratory Protection A fit-tested N95 respirator (at a minimum) within a certified chemical fume hood. A Powered Air-Purifying Respirator (PAPR) is recommended for handling powders outside of a fume hood.Provides a high level of respiratory protection against inhalation of potent particles.
Body Protection (for high-risk tasks) Disposable coveralls.Recommended for procedures with a high risk of contamination, providing head-to-toe protection.

All disposable PPE must be treated as contaminated waste and disposed of according to the procedures outlined below.[3]

Step-by-Step Disposal Procedure

The required method for the disposal of potent and cytotoxic compounds is typically high-temperature incineration.[4][5] Do not dispose of this compound or its containers in standard laboratory trash or down the drain.

Step 1: Waste Segregation

  • Segregate all this compound waste from other laboratory waste streams at the point of generation.[6] This includes:

    • Unused or expired pure compound.

    • Contaminated lab supplies (e.g., pipette tips, vials, weighing papers, bench paper).

    • Contaminated sharps (e.g., needles, syringes).

    • All used PPE.[3]

    • Solutions containing the compound.

    • Contaminated cleaning materials from spill cleanups.

Step 2: Waste Containerization

  • Solid Waste:

    • Use a designated, leak-proof, and puncture-resistant waste container with a secure lid.

    • The container should be clearly labeled with "HAZARDOUS WASTE," "CYTOTOXIC WASTE," and the chemical name "this compound."[7]

    • In many regions, purple is the designated color for cytotoxic waste containers.[6]

  • Liquid Waste:

    • Use a compatible, leak-proof, and shatter-resistant container with a screw-top cap.

    • Label the container clearly as described above. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.[8]

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Keep containers closed at all times, except when adding waste.[7]

  • Maintain accurate records of the waste generated, including the chemical name and quantity.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Ensure all local, state, and federal regulations for hazardous and cytotoxic waste disposal are followed.[8][9] The final disposal will be conducted via high-temperature incineration at a permitted facility.[5]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Storage & Disposal A Generate Waste (e.g., unused compound, contaminated labware, PPE) B Is the waste contaminated with this compound? A->B C Treat as Cytotoxic/Hazardous Waste B->C Yes D Dispose as regular laboratory waste B->D No E Select appropriate container (Solid, Liquid, or Sharps) C->E F Label Container: 'HAZARDOUS WASTE' 'CYTOTOXIC WASTE' Chemical Name E->F G Store in designated Satellite Accumulation Area F->G H Contact EHS for pickup and high-temperature incineration G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling N-Methyl-dosimertinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of N-Methyl-dosimertinib-d5. As a potent, research-grade pharmaceutical compound, it must be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling potent kinase inhibitors and similar hazardous compounds.[1][2][3]

Hazard Identification and Risk Assessment

This compound is a deuterated analog of a potent active pharmaceutical ingredient (API). While specific toxicity data is unavailable, it should be treated as a potent compound with potential health risks upon exposure.[3] Key safety assumptions include:

  • High Potency: Assume the compound has significant physiological effects at low doses.

  • Low Occupational Exposure Limit (OEL): Handle with procedures designed to minimize any potential exposure.

  • Minimize Dust and Aerosols: All handling procedures should be engineered to prevent the generation of dust and aerosols.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for procedures with a high risk of contamination.[1][3] Gloves: Double-gloving with nitrile gloves.[1][2][3] Eye Protection: Chemical splash goggles.[1] Lab Coat: Disposable, low-linting lab coat with elastic cuffs.[3] Ventilation: Certified chemical fume hood or powder containment hood.[1][2]
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves.[1][2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1][2]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Containment: Class II biological safety cabinet.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential to minimize exposure and maintain compound integrity.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: Confirm the recommended storage conditions on the product vial or datasheet. It is typically stored at -20°C.[2]

  • Secure Location: Store in a clearly labeled, designated, and secure area away from incompatible materials.[2]

Preparation and Handling (Solid Compound)
  • Designated Area: All work with solid this compound must be conducted in a designated and clearly marked area.[1]

  • Fume Hood: All manipulations of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[1][2]

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[2]

  • Dedicated Equipment: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate equipment after use.[1]

Solution Preparation
  • Solvent Addition: In a fume hood, slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.[2]

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.[2]

General Laboratory Practices
  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.[1]

  • Contaminated Clothing: Immediately change any contaminated clothing.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2][4]

  • Solid Waste:

    • Includes empty vials, contaminated gloves, pipette tips, and other disposable materials.

    • Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste:

    • Collect unused solutions in a designated, sealed, and clearly labeled hazardous liquid waste container.[2]

    • Do not pour down the drain. [2]

  • Contaminated Sharps:

    • Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

compound Receipt and Storage of this compound weighing Weighing and Aliquoting (in Fume Hood) compound->weighing solution_prep Solution Preparation (in Fume Hood) weighing->solution_prep experiment Experimental Use (e.g., Cell Culture in BSC) solution_prep->experiment decontamination Decontamination of Equipment and Surfaces experiment->decontamination disposal Waste Disposal (Hazardous Waste) experiment->disposal Direct Waste decontamination->disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.